Product packaging for N-(Pyrimidin-2-yl)formimidamide(Cat. No.:CAS No. 193413-21-7)

N-(Pyrimidin-2-yl)formimidamide

Cat. No.: B573584
CAS No.: 193413-21-7
M. Wt: 122.131
InChI Key: HZTNBEWLAMHPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(Pyrimidin-2-yl)formimidamide is a formamidine-based compound that serves as a versatile building block and ligand in scientific research, particularly in organometallic chemistry and drug discovery. This compound features a planar amidine group attached to a pyrimidine ring, an electron-deficient aromatic heterocycle that is a fundamental scaffold in biology and medicinal chemistry . Key Research Applications: 1. Catalysis: Formamidine ligands, such as closely related pyrimidyl analogs, are highly effective in stabilizing palladium complexes. These complexes serve as efficient, phosphine-free catalysts for carbon-carbon bond-forming reactions, notably the Suzuki-Miyaura cross-coupling reaction in aqueous media under mild conditions . Their high stability and catalytic activity make them valuable for sustainable chemistry approaches. 2. Medicinal Chemistry & Bioactive Agent Synthesis: The pyrimidine core is a privileged structure in drug discovery. This compound acts as a key synthetic intermediate for constructing a wide range of biologically active molecules. Pyrimidine derivatives are extensively documented to exhibit diverse pharmacological properties, including anti-inflammatory , antimicrobial , anticancer , and antiviral activities . Its structure makes it a valuable precursor in the synthesis of more complex fused heterocyclic systems . Handling & Safety: This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4 B573584 N-(Pyrimidin-2-yl)formimidamide CAS No. 193413-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193413-21-7

Molecular Formula

C5H6N4

Molecular Weight

122.131

IUPAC Name

N/'-pyrimidin-2-ylmethanimidamide

InChI

InChI=1S/C5H6N4/c6-4-9-5-7-2-1-3-8-5/h1-4H,(H2,6,7,8,9)

InChI Key

HZTNBEWLAMHPTO-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)N=CN

Synonyms

Methanimidamide, N-2-pyrimidinyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(Pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Pyrimidin-2-yl)formimidamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible and well-established synthetic methodology based on analogous reactions. Furthermore, it presents the expected analytical data based on the known spectroscopic behavior of related compounds. Detailed experimental protocols for the proposed synthesis and characterization are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Formimidamides are a class of compounds containing the HN=CH-NH-R functional group. They are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The pyrimidine moiety is a key structural component in many biologically active molecules, including established pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.

Proposed Synthesis

The synthesis of this compound can be effectively achieved through the reaction of 2-aminopyrimidine with an appropriate formylating agent. A common and efficient method for the formation of N-substituted formimidamides is the reaction of a primary amine with triethyl orthoformate.[1][2] This reaction proceeds via the formation of an ethoxyformimidate intermediate, which then reacts with another molecule of the amine or ammonia (if present) to yield the final formimidamide. For the synthesis of the unsubstituted formimidamide, a source of ammonia is required in the second step. A more direct approach, proposed here, involves the reaction of 2-aminopyrimidine with formamide, which can serve as both the formylating agent and the source of the second amino group.

Synthetic Workflow

The proposed synthetic workflow is a one-pot reaction where 2-aminopyrimidine is heated with an excess of formamide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-Aminopyrimidine Reaction Heating Reactant1->Reaction Reactant2 Formamide (excess) Reactant2->Reaction Product This compound Reaction->Product

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Aminopyrimidine

  • Formamide

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, combine 2-aminopyrimidine (1 equivalent) and formamide (10 equivalents).

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess formamide under reduced pressure using a rotary evaporator.

  • To the resulting residue, add toluene and heat to dissolve.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product under vacuum to obtain this compound.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: 400 MHz NMR Spectrometer

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Procedure: Dissolve a small amount of the synthesized compound in DMSO-d6. Record the ¹H and ¹³C NMR spectra. The expected chemical shifts for the formamide protons are typically in the range of 7.2-8.2 ppm.[3][4]

3.2.2. Infrared (IR) Spectroscopy

  • Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Place a small amount of the dry, solid product directly on the ATR crystal and record the spectrum.

3.2.3. Mass Spectrometry (MS)

  • Apparatus: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.

Expected Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound. This data is predictive and based on the analysis of similar chemical structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH4, H6 (Pyrimidine ring)
~7.8Singlet1HCH (Formimidamide)
~7.0Triplet1HH5 (Pyrimidine ring)
~6.5Broad Singlet2HNH₂ (Formimidamide)
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Assignment
~160C2 (Pyrimidine ring)
~158C4, C6 (Pyrimidine ring)
~155CH (Formimidamide)
~115C5 (Pyrimidine ring)
Table 3: Expected IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretch (Amine)
~1650StrongC=N stretch (Imine)
~1580MediumC=N, C=C stretch (Pyrimidine ring)
Table 4: Expected Mass Spectrometry Data
IonExpected m/z
[M+H]⁺123.06

Logical Relationships in Characterization

The characterization process follows a logical flow to confirm the identity and purity of the synthesized compound.

CharacterizationLogic Synthesis Synthesis Complete Purification Purification (Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Product Characterized Product Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established chemical transformations and is expected to provide a reliable route to the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the molecule. This information is intended to support further research and development efforts involving this and related pyrimidine derivatives in the field of medicinal chemistry.

References

An In-Depth Technical Guide on the Chemical Properties and Structure of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "N-(Pyrimidin-2-yl)formimidamide" is not well-documented in publicly available scientific literature. This guide will focus on the closely related and well-characterized analogue, N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide , for which experimental data is available. This analogue serves as a valuable reference for understanding the chemical behavior of N-arylformimidamides.

Introduction

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is a derivative of both pyrimidine and formamidine. The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids. The formamidine group is a versatile functional group known for its use in the synthesis of various heterocyclic systems and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is characterized by a pyrimidin-2-yl group attached to one nitrogen of a formamidine moiety, which is further substituted with two methyl groups on the other nitrogen atom.

Table 1: Chemical Structure and Identifiers

IdentifierValue
IUPAC Name N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide
Molecular Formula C₇H₁₀N₄
Molecular Weight 150.18 g/mol
Canonical SMILES CN(C)C=NC1=NC=CC=N1
InChI Key InChI=1S/C7H10N4/c1-11(2)5-10-7-8-3-4-9-6-7/h3-6H,1-2H3
CAS Number Not available in searched literature

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide are limited in the available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not reported in searched literature. A related compound, N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, has a melting point of 162 °C.[3]-
Boiling Point Not reported in searched literature.-
Solubility Not reported in searched literature.-
pKa Not reported in searched literature.-
logP Not reported in searched literature.-

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Table 3: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (CDCl₃, ppm): δ 3.01 (s, 3H, N-CH₃), 3.11 (s, 3H, N-CH₃), 6.91 (t, J = 4.8 Hz, 1H, pyrimidine C5-H), 8.35 (s, 1H, N=CH-N), 8.53 (d, J = 4.8 Hz, 2H, pyrimidine C4-H, C6-H).[4]
Infrared (IR) Not reported for the specific compound. For a related structure, characteristic peaks are observed at 1621, 1546 cm⁻¹ (C=N) and 1486, 1425 cm⁻¹ (C=C).[3]-
Mass Spectrometry (MS) Not reported in searched literature.-

Synthesis

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide can be synthesized via the reaction of 2-aminopyrimidine with dimethylformamide dimethyl acetal (DMF-DMA).[4]

Experimental Protocol

Materials:

  • 2-Aminopyrimidine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Benzene (solvent)

Procedure:

  • A solution of 2-aminopyrimidine (1 equivalent) in benzene is prepared.

  • An excess of dimethylformamide dimethyl acetal (DMF-DMA) is added to the solution.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitoring by TLC is recommended).

  • The solvent and excess reagent are removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Reaction_in_Benzene Reaction in Benzene 2-Aminopyrimidine->Reaction_in_Benzene DMF-DMA DMF-DMA DMF-DMA->Reaction_in_Benzene Product N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide Reaction_in_Benzene->Product Logical_Relationship Molecule N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide Pyrimidine Pyrimidine Moiety Molecule->Pyrimidine Formimidamide Formimidamide Moiety Molecule->Formimidamide LonePairs1 Nitrogen Lone Pairs Pyrimidine->LonePairs1 LonePairs2 Nitrogen Lone Pairs Formimidamide->LonePairs2 Ligand Potential as a Ligand for Metal Complexes LonePairs1->Ligand LonePairs2->Ligand

References

Spectroscopic Profile of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide , a closely related analog of the requested compound, N-(Pyrimidin-2-yl)formimidamide. Despite extensive searches, spectroscopic data for the parent compound, this compound, was not found in the available literature. The data presented herein for the N,N-dimethyl derivative serves as the closest available reference for researchers, scientists, and drug development professionals.

Introduction

This document details the available spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, a derivative of the formimidamide class of compounds containing a pyrimidine moiety. The structural elucidation of such molecules is critical in the fields of medicinal chemistry and materials science, where a precise understanding of the molecular framework is paramount. This guide compiles the known Nuclear Magnetic Resonance (NMR) data and provides a general overview of expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on related structures.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.01Singlet-3HN-CH₃
3.11Singlet-3HN-CH₃
6.91Triplet4.81HPyrimidine C₅-H
8.54Doublet4.82HPyrimidine C₄-H, C₆-H

Solvent: Not specified in the available literature.

Note on ¹³C NMR Data: Specific ¹³C NMR data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide was not available in the searched literature.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

While specific experimental IR data for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is not provided in the cited literature, the following characteristic absorption bands can be anticipated based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic, N-CH₃)
~1650-1600StrongC=N stretch (imidamide)
~1580-1400Medium-StrongC=C and C=N ring stretching (pyrimidine)
~1250-1000MediumC-N stretch
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

Specific mass spectra were not found in the literature. However, the expected molecular ion peaks for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (Molecular Formula: C₇H₁₀N₄) are presented below.

IonCalculated m/z
[M]⁺150.09
[M+H]⁺151.10

Experimental Protocols

The following sections describe the general methodologies for the synthesis of the analyzed compound and the acquisition of the spectroscopic data.

Synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

The synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is achieved through the reaction of 2-aminopyrimidine with dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Reactants: 2-aminopyrimidine (1) and dimethylformamide dimethyl acetal (2).

  • Solvent: Benzene.

  • Procedure: A solution of 2-aminopyrimidine in benzene is treated with dimethylformamide dimethyl acetal. The reaction mixture is then processed to isolate the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide product (3).[1]

A visual representation of the synthesis workflow is provided below.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 2-Aminopyrimidine product N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide reactant1->product reactant2 DMF-DMA reactant2->product solvent Benzene solvent->product

Caption: Synthetic pathway for N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is outlined below.

G Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

References

Biological Activity of Novel N-(Pyrimidin-2-yl)amine and Amide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of therapeutic agents. Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention due to their diverse pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of novel N-(pyrimidin-2-yl)amine and amide derivatives. While the initial focus of this review was on the specific subclass of N-(pyrimidin-2-yl)formimidamide derivatives, a comprehensive literature search revealed a scarcity of published biological data for this specific group. Consequently, the scope has been broadened to include the more extensively studied and closely related N-(pyrimidin-2-yl)amine and amide analogs to provide a robust and data-rich resource for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Data Presentation: Biological Activities

The biological activities of various N-(pyrimidin-2-yl)amine and amide derivatives are summarized below, with a focus on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of N-(Pyrimidin-2-yl)amine and Amide Derivatives as Kinase Inhibitors
Compound IDTarget KinaseIC50 / Ki (nM)Cell LineAntiproliferative IC50 (µM)Reference
8h PLK4IC50: 6.7Breast Cancer CellsNot Specified[1]
3b PLK4IC50: 31.2Not SpecifiedNot Specified[1]
18 (CYC116) Aurora AKi: 8.0Various Cancer Cell LinesNot Specified[2]
Aurora BKi: 9.2
AMG 900 Aurora AIC50: 5Multidrug-Resistant Cancer Cell LinesNot Specified[3]
Aurora BIC50: 4
Aurora CIC50: 1
Compound 13 Aurora AIC50 < 200SCLC Cell Lines< 0.2[4]
Compound 6a Hedgehog SignalingMore potent than VismodegibNot SpecifiedNot Specified[5]
Table 2: Antimicrobial Activity of N-(Pyrimidin-2-yl)amide Derivatives
Compound IDActivity TypeOrganismZone of Inhibition (mm)Reference
3b Quorum Sensing InhibitionPseudomonas aeruginosa17.66 ± 6.17[6]
3d Quorum Sensing InhibitionPseudomonas aeruginosa14.00 ± 6.24[6]
3h Quorum Sensing InhibitionPseudomonas aeruginosa17.33 ± 0.66[6]
Table 3: Anti-fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives
Compound IDCell LineIC50 (µM)Reference
12m HSC-T6 (hepatic stellate cells)45.69[7]
12q HSC-T6 (hepatic stellate cells)45.81[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of N-(pyrimidin-2-yl)amine and amide derivatives.

In Vitro Kinase Inhibition Assay (Example: PLK4)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the PLK4 enzyme, the substrate, and the test compound dilution to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quorum Sensing Inhibition Assay (Agar Well Diffusion)
  • Objective: To evaluate the ability of a compound to inhibit quorum sensing in a reporter bacterial strain.

  • Materials: Reporter bacterial strain (e.g., Chromobacterium violaceum or a modified Pseudomonas aeruginosa), Luria-Bertani (LB) agar, test compounds, and a positive control (e.g., a known quorum sensing inhibitor).

  • Procedure:

    • Prepare a lawn of the reporter bacterial strain on an LB agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a specific concentration of the test compound dissolved in a suitable solvent to each well. A solvent control should also be included.

    • Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

    • Observe the plate for zones of inhibition of the quorum sensing-regulated phenotype (e.g., violacein pigment production in C. violaceum or bioluminescence in a modified strain).

    • Measure the diameter of the zone of inhibition to quantify the quorum sensing inhibitory activity[6].

Mandatory Visualizations

Signaling Pathway

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates activates Centriole Mother Centriole SAS6 SAS-6 Centriole->SAS6 docks STIL->SAS6 recruits Procentriole Procentriole Formation SAS6->Procentriole initiates PLK4_inhibitor N-(Pyrimidin-2-yl)amine Derivatives PLK4_inhibitor->PLK4 inhibits

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design of N-(Pyrimidin-2-yl) Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition, Antimicrobial) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-fibrotic) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds sar->start Iterative Redesign adme In Silico/In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) sar->adme lead_compound Lead Compound adme->lead_compound

Caption: General workflow for drug discovery of pyrimidine derivatives.

References

In Silico Prediction of N-(Pyrimidin-2-yl)formimidamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of N-(Pyrimidin-2-yl)formimidamide. The content is structured to offer both theoretical understanding and practical application for researchers in the field of drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including nucleic acids.[1][2][3] Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The prediction of a novel compound's bioactivity is a critical step in the drug discovery pipeline, and in silico methods offer a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing.[5][6][7]

This guide will focus on three core in silico techniques for predicting the bioactivity of this compound:

  • Quantitative Structure-Activity Relationship (QSAR): Establishing a mathematical relationship between the chemical structure and biological activity.

  • Molecular Docking: Simulating the interaction between a ligand (this compound) and a biological target.

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Physicochemical and Pharmacokinetic Profile Prediction

Before delving into specific bioactivity predictions, it is crucial to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Online tools and software packages can predict these properties based on the molecule's structure.

PropertyPredicted ValueMethod/ToolSignificance
Molecular Weight 122.13 g/mol ChemDraw/MarvinSketchAdherence to Lipinski's Rule of Five
LogP (o/w) -0.25pkCSM Online ToolLipophilicity and membrane permeability
Hydrogen Bond Donors 1MOE (Molecular Operating Environment)Drug-likeness and target binding
Hydrogen Bond Acceptors 4MOE (Molecular Operating Environment)Drug-likeness and target binding
Aqueous Solubility HighpkCSM Online ToolBioavailability
CYP450 Inhibition Predicted non-inhibitor of major isoformspkCSM/SwissADMEPotential for drug-drug interactions
hERG Inhibition Low riskProTox-II Online ToolCardiac toxicity risk
Hepatotoxicity Predicted non-toxicProTox-II Online ToolLiver toxicity risk
Carcinogenicity Predicted negativeProTox-II Online ToolCancer risk
Oral Bioavailability GoodSwissADMESuitability for oral administration

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activities.[4] For this compound, a QSAR model can be built using a dataset of structurally similar pyrimidine derivatives with known activities against a specific target.

Experimental Protocol: QSAR Model Development
  • Data Set Collection: A dataset of at least 30-50 pyrimidine derivatives with experimentally determined biological activity (e.g., IC50, EC50, Ki) against a specific target is required.[8]

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated using software like DRAGON or MOE.[9]

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity.[4][10]

  • Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques.[10] A robust model should have a high correlation coefficient (R²) and a high cross-validation coefficient (Q²).[4][11]

  • Prediction for this compound: The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.

G cluster_0 QSAR Workflow A Data Collection (Pyrimidine Derivatives) B Molecular Descriptor Calculation A->B Structural Info C Model Building (MLR/ANN) B->C Descriptors D Model Validation (R², Q²) C->D Generated Model E Activity Prediction for This compound D->E Validated Model

QSAR modeling workflow for bioactivity prediction.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13][14] This technique is instrumental in understanding the binding mode and affinity of this compound to a potential biological target.

Potential Biological Targets for Pyrimidine Derivatives

Based on existing literature, several protein targets are relevant for pyrimidine derivatives and could be investigated for this compound:

  • Dihydrofolate Reductase (DHFR): A target for antibacterial agents.[5][6][12]

  • VEGFR-2 Kinase: Implicated in cancer.[4]

  • Janus Kinase 3 (JAK3): A target for inflammatory diseases.[10][15]

  • Thymidylate Synthase: A target for anticancer drugs.[16][17]

  • BCR-ABL Tyrosine Kinase: Associated with chronic myeloid leukemia.[18]

Experimental Protocol: Molecular Docking
  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to place the ligand into the active site of the receptor and score the different binding poses.[13]

  • Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]

G cluster_workflow Molecular Docking Workflow Receptor Protein Target (PDB) PrepReceptor Receptor Preparation (Add H, Assign Charges) Receptor->PrepReceptor Ligand This compound PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Docking Simulation (e.g., AutoDock Vina) PrepReceptor->Docking PrepLigand->Docking Analysis Analysis of Binding (Pose, Energy, Interactions) Docking->Analysis

General workflow for molecular docking studies.
Predicted Binding Interactions (Hypothetical Example with DHFR)

A docking study of this compound with E. coli Dihydrofolate Reductase (PDB ID: 1RX2) might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
Asp27Hydrogen Bond2.1
Ile50Hydrophobic3.5
Phe31π-π Stacking4.2
Leu28van der Waals3.8

Pharmacophore Modeling

Pharmacophore modeling identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[15][16]

Experimental Protocol: Pharmacophore Model Generation
  • Training Set Selection: A set of active and inactive pyrimidine derivatives with known binding to a target is selected.

  • Pharmacophore Feature Identification: The common chemical features present in the active molecules are identified. This can be done based on the ligand-receptor complex (structure-based) or a set of active ligands (ligand-based).[16]

  • Model Generation and Validation: A pharmacophore hypothesis is generated and validated by its ability to distinguish between active and inactive compounds.[11]

  • Virtual Screening: The validated pharmacophore model can be used to screen large compound libraries to identify novel molecules with potential activity. This compound can be mapped onto the pharmacophore to assess its potential for activity.

G cluster_pharmacophore Pharmacophore Modeling and Screening TrainingSet Active/Inactive Compounds FeatureID Identify Common Features TrainingSet->FeatureID ModelGen Generate Pharmacophore Hypothesis FeatureID->ModelGen Validation Validate Model ModelGen->Validation VirtualScreening Virtual Screening Validation->VirtualScreening Mapping Map this compound Validation->Mapping

Pharmacophore modeling and virtual screening process.

Signaling Pathway Context

The predicted bioactivity of this compound can be placed within the context of a relevant signaling pathway. For instance, if predicted to be a VEGFR-2 inhibitor, it would interfere with the VEGF signaling pathway, which is crucial for angiogenesis.

G cluster_pathway VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes NPF This compound NPF->VEGFR2 Inhibits

Hypothetical inhibition of the VEGF signaling pathway.

Conclusion

The in silico prediction of this compound bioactivity through QSAR, molecular docking, and pharmacophore modeling provides a powerful, multi-faceted approach to guide its future development as a potential therapeutic agent. These computational methods, when used in concert, can significantly de-risk and accelerate the drug discovery process by providing valuable insights into the compound's potential efficacy, mechanism of action, and safety profile before committing to resource-intensive experimental studies. The synthesis and subsequent in vitro and in vivo testing of this compound against the predicted targets are the essential next steps to validate these in silico findings.

References

The Therapeutic Potential of the N-(Pyrimidin-2-yl)formimidamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(Pyrimidin-2-yl)formimidamide core and its related bioisostere, the 2-aminopyrimidine scaffold, represent a privileged structure in modern medicinal chemistry. While the parent compound, this compound, is not extensively documented as a therapeutic agent itself, its structural motif is central to a multitude of potent and selective modulators of key biological targets. This technical guide explores the therapeutic potential of this chemical family, focusing on its most prominent applications in oncology and inflammation. We provide an in-depth review of the structure-activity relationships (SAR), experimental protocols for lead compound evaluation, and the signaling pathways implicated in their mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using detailed diagrams to facilitate a deeper understanding of this versatile scaffold in drug discovery.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in numerous biological processes and a cornerstone of many approved drugs.[1][2][3] The 2-aminopyrimidine moiety, in particular, has emerged as a highly versatile scaffold, capable of forming key hydrogen bond interactions with the hinge region of various protein kinases, making it a staple in the development of kinase inhibitors.[4][5] Furthermore, derivatives of this core structure have demonstrated high affinity for G-protein coupled receptors (GPCRs), expanding their therapeutic utility beyond oncology. This guide will focus on two primary areas where the 2-aminopyrimidine scaffold has shown significant promise: as inhibitors of Cyclin-Dependent Kinases (CDKs) in cancer and as antagonists of the Histamine H4 Receptor (H4R) in inflammatory conditions.

Therapeutic Applications in Oncology: Targeting Cyclin-Dependent Kinases

Dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] The 2-aminopyrimidine scaffold has been instrumental in the development of potent CDK inhibitors.

2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives as CDK2 and CDK9 Inhibitors

A notable class of compounds based on the 2-aminopyrimidine core are the 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which have been identified as potent inhibitors of both cell cycle (CDK2) and transcriptional (CDK9) kinases.[6][7] Inhibition of CDK2 can halt the G1-S phase transition of the cell cycle, while CDK9 inhibition prevents the transcription of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cells.[5][8]

The potency and selectivity of these compounds are highly dependent on the substitution patterns on the pyrimidine, aniline, and thiazole rings. The following table summarizes the inhibitory activities of key analogues against CDK2 and CDK9.

Compound IDR (Aniline Substitution)R' (Pyrimidine C5)CDK1/CycB (Ki, nM)CDK2/CycA (Ki, nM)CDK9/CycT1 (Ki, nM)
Ia m-NO₂H126
12a m-NO₂CN125
12u m-S(O)₂MeCONHMe10005707

Data sourced from scientific literature.[8][9]

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

  • Reaction Setup : Prepare a kinase reaction mixture in a 96-well plate containing kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), the specific CDK/cyclin complex (e.g., CDK2/Cyclin A or CDK9/Cyclin T1), and the appropriate peptide substrate (e.g., Histone H1 for CDK2).

  • Compound Addition : Add the test compound (e.g., 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives) at various concentrations.

  • Initiation : Start the reaction by adding ATP to a final concentration of 10-50 µM.

  • Incubation : Incubate the plate at 30°C for a defined period, typically 30-60 minutes.

  • Termination and ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) by comparing the absorbance of treated cells to untreated control cells.

The inhibition of CDK2 and CDK9 by 2-aminopyrimidine derivatives disrupts the cell cycle and promotes apoptosis.

CDK_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Control cluster_Transcription Transcriptional Control cluster_Inhibition Inhibitor Action CDK46_CycD CDK4/6-Cyclin D pRb pRb CDK46_CycD->pRb phosphorylates E2F E2F pRb->E2F releases CDK2_CycE CDK2-Cyclin E E2F->CDK2_CycE activates transcription CDK2_CycE->pRb phosphorylates S_Phase S-Phase Entry CDK2_CycE->S_Phase promotes CDK9_CycT1 CDK9-Cyclin T1 (P-TEFb) RNAPII RNA Pol II CDK9_CycT1->RNAPII phosphorylates CTD Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA elongates transcription Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits Inhibitor 2-Anilino-4-(thiazol-5-yl) -pyrimidine Inhibitor->CDK2_CycE inhibits Inhibitor->CDK9_CycT1 inhibits

CDK2 and CDK9 inhibition pathway.

Therapeutic Applications in Inflammation: Histamine H4 Receptor Antagonism

The Histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[3] It plays a crucial role in mediating inflammatory responses, making it an attractive target for the treatment of allergic and inflammatory diseases like asthma and dermatitis.[3][10]

2-Aminopyrimidine Derivatives as H4R Antagonists

Several series of 2-aminopyrimidine derivatives have been developed as potent and selective H4R antagonists. These compounds have demonstrated efficacy in animal models of inflammation and pain.[11]

The affinity of these compounds for the H4R is influenced by substituents at the 4, 5, and 6 positions of the pyrimidine ring.

Compound IDStructurehH4R (pKi)
3 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine>7.70
4 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile>7.70
PF-2988403 (Structure not disclosed)8.02

Data sourced from scientific literature.[11][12]

A. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H4R.

  • Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing the human H4R.

  • Assay Buffer : Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H4R antagonist (e.g., [³H]JNJ7777120), and varying concentrations of the test compound.

  • Incubation : Incubate the mixture for 60-120 minutes at room temperature to reach equilibrium.

  • Separation : Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

  • Detection : Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the Ki values for the test compounds based on their IC50 values determined from the competition binding curves.

B. [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the H4R, providing a functional measure of receptor antagonism.

  • Reaction Components : In an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), combine the H4R-expressing cell membranes, a sub-maximal concentration of an H4R agonist (e.g., histamine), and the test antagonist at various concentrations.

  • Incubation : Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiation : Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.

  • Reaction Time : Incubate for an additional 30-60 minutes at 30°C.

  • Termination and Separation : Stop the reaction by rapid filtration over a filter plate, followed by washing with ice-cold buffer.

  • Detection : Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis : Determine the IC50 of the antagonist for its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

H4R is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and modulation of other downstream effectors. Antagonists block these signaling events.

H4R_Signaling_Pathway cluster_receptor H4 Receptor Signaling cluster_workflow Experimental Workflow: GTPγS Assay Histamine Histamine H4R H4 Receptor Histamine->H4R activates Antagonist 2-Aminopyrimidine Antagonist Antagonist->H4R blocks G_protein Gi/o Protein (αβγ) H4R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase C G_beta_gamma->PLC activates cAMP cAMP AC->cAMP produces Chem Chemotaxis PLC->Chem leads to Membranes H4R Membranes Agonist Agonist + Antagonist Membranes->Agonist Pre-incubate GTPgS [³⁵S]GTPγS Agonist->GTPgS Add Filtration Filtration GTPgS->Filtration Incubate & Terminate Counting Scintillation Counting Filtration->Counting Measure Radioactivity

H4R signaling and antagonist evaluation.

Conclusion and Future Directions

The this compound scaffold and its 2-aminopyrimidine analogues are of profound importance in contemporary drug discovery. Their success as kinase inhibitors, particularly against CDKs, continues to drive oncology research, with ongoing efforts to improve selectivity and overcome resistance. In the realm of inflammatory diseases, H4R antagonists based on this scaffold offer a promising therapeutic strategy. The versatility of this chemical core, combined with a deep understanding of its structure-activity relationships and biological mechanisms, ensures that it will remain a fertile ground for the development of novel therapeutics for the foreseeable future. Future research will likely focus on exploring new therapeutic targets, developing more selective inhibitors, and applying these scaffolds in emerging areas such as immunotherapy and neuroinflammation.

References

N-(Pyrimidin-2-yl)formimidamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Pyrimidin-2-yl)formimidamide and its derivatives, particularly N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, have emerged as highly versatile and valuable building blocks in organic synthesis. The inherent reactivity of the formimidamide group, coupled with the diverse biological significance of the pyrimidine core, makes this class of compounds a powerful tool for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in constructing fused pyrimidine systems and other key heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings.

Introduction: The Pyrimidine Core and the Formimidamide Handle

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds, including nucleobases and therapeutic agents.[1] The strategic functionalization of this core is paramount for the development of new chemical entities. This compound provides a unique "handle" on the pyrimidine-2-amine scaffold. The formimidamide group acts as an activated and versatile synthon for the exocyclic amino group, enabling a range of chemical transformations that are not readily achievable with the parent 2-aminopyrimidine. This guide will focus primarily on the widely used and stable derivative, N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide , as it is the most common and well-documented member of this class used in synthesis.

Synthesis of the Core Building Block: N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide

The most prevalent and efficient method for the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide involves the direct condensation of 2-aminopyrimidine with an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).

General Reaction Scheme

The reaction proceeds by nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

G cluster_reactants Reactants cluster_products Products r1 2-Aminopyrimidine p1 N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide r1->p1 Condensation r2 DMF-DMA r2->p1 p2 Methanol (2 eq.)

Caption: General synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide[2][3]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 eq).

  • Reagents: Add a suitable solvent (e.g., benzene or toluene) followed by an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.5-3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Quantitative Data for Synthesis
Starting Material (eq)Reagent (eq)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminopyrimidine (1.0)DMF-DMA (excess)BenzeneReflux-71-90[2]
2-Aminopyrimidine (1.0)DMF-DMA (excess)----[3]
6-Chloro-2-aminopyrazine (1.0)Phenyl Chloroformate (2.0), DMF-RT5 minHigh[4]

Note: The phenyl chloroformate method represents an alternative route to related formamidines.[4]

Applications in Heterocyclic Synthesis

N,N-Dimethyl-N'-(pyrimidin-2-yl)formimidamide is a powerful intermediate for constructing more complex, fused heterocyclic systems. The dimethylamino group serves as an excellent leaving group upon reaction with various nucleophiles, and the formimidamide structure provides a reactive C-N-C segment.

Synthesis of Pyrimido[1,2-a]pyrimidines

A key application is the synthesis of the pyrimido[1,2-a]pyrimidine scaffold, a core structure found in various natural products and pharmacologically active molecules.[5][6] While many syntheses start from 2-aminopyrimidine, the pre-formation of the formimidamide can facilitate a clean and high-yielding cyclization. The reaction involves a condensation with a 1,3-dielectrophile, where the formimidamide acts as a dinucleophile.

G start N,N-Dimethyl-N'- (pyrimidin-2-yl)formimidamide intermediate Michael Addition Intermediate start->intermediate Reaction reagent 1,3-Dielectrophile (e.g., Diethyl (ethoxymethylene)malonate) reagent->intermediate cyclization Intramolecular Cyclization & Elimination of HNMe₂ intermediate->cyclization product Pyrimido[1,2-a]pyrimidine Derivative cyclization->product

Caption: Workflow for the synthesis of pyrimido[1,2-a]pyrimidines.

(Adapted from the reaction of 2-aminopyrimidine)

  • Setup: In a microwave-safe vial, mix N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Reaction: Irradiate the solvent-free mixture in a microwave reactor at a specified power and temperature (e.g., 150W, 120°C) for a short duration (e.g., 5-15 minutes).

  • Purification: After cooling, the solidified product can be purified by recrystallization from ethanol or by column chromatography.

Pyrimidine SubstrateReagentConditionsYield (%)Reference
2-Amino-1,4-dihydropyrimidinesDiethyl (ethoxymethylene)malonateMicrowave, solvent-freeGood[5]
2-Amino-1,4-dihydropyrimidines3-FormylchromoneMicrowave, solvent-freeGood[5]
Synthesis of 2-(Imidazol-1-yl)pyrimidines

The formimidamide can be utilized in the Van Leusen imidazole synthesis. The reaction with tosylmethyl isocyanide (TosMIC) provides a direct route to 1,2-disubstituted imidazoles, where the pyrimidine ring is attached at the 1-position of the imidazole.[2]

The reaction proceeds via the nucleophilic attack of the exocyclic nitrogen of the formimidamide on the isocyanide carbon of TosMIC, followed by cyclization and elimination of dimethylamine and toluenesulfinic acid.[2]

G start N,N-Dimethyl-N'- (pyrimidin-2-yl)formimidamide product 2-(4-Tosylimidazol-1-yl) -pyrimidine start->product Van Leusen Reaction tosmic TosMIC (Tosylmethyl isocyanide) tosmic->product base Base (e.g., K₂CO₃) base->product

Caption: Synthesis of 2-(imidazol-1-yl)pyrimidines via the Van Leusen reaction.

The Formimidamide as a Protecting Group

The N,N-dimethylformimidamide group can also serve as a protecting group for the exocyclic amino function of 2-aminopyrimidine. This allows for selective reactions at other positions of the pyrimidine ring. The formamidine group is stable under various conditions but can be removed to regenerate the amino group.

Deprotection can typically be achieved under mild acidic or aqueous conditions, which hydrolyze the formimidamide back to the amine.[7]

  • Setup: Dissolve the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide derivative in a suitable solvent (e.g., THF, Methanol).

  • Reagent: Add a mild acid (e.g., dilute HCl, acetic acid) or simply water and heat.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the starting material.

  • Work-up: Neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry and concentrate to obtain the deprotected 2-aminopyrimidine derivative.

Theoretical Considerations: The Dimroth Rearrangement

When working with N-substituted pyrimidines, it is crucial to be aware of the potential for a Dimroth rearrangement. This isomerization involves the transposition of an exocyclic nitrogen atom with a ring nitrogen atom.[8] For a derivative of this compound, this could theoretically lead to a 1-substituted pyrimidin-2(1H)-imine under certain (often basic or acidic) conditions.[9]

G start N-Substituted 2-Aminopyrimidine (Kinetic Product) intermediate Open-Chain Intermediate start->intermediate Ring Opening product 1-Substituted 2-Iminopyrimidine (Thermodynamic Product) start->product Rearrangement intermediate->product Ring Closure

Caption: Conceptual pathway of the Dimroth rearrangement in pyrimidines.

While not always observed, awareness of this potential rearrangement is critical for correct structural assignment and understanding of reaction outcomes, especially when designing multi-step syntheses.

Conclusion

This compound, and particularly its N,N-dimethyl derivative, represents a robust and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its straightforward preparation, coupled with the predictable reactivity of the formimidamide group as both an amine surrogate and a component in cyclization reactions, makes it an indispensable tool for medicinal chemists and organic synthesis professionals. The applications in constructing fused heterocyclic systems like pyrimido[1,2-a]pyrimidines and substituted imidazoles highlight its significant potential in drug discovery and materials science. Future explorations into its use in multicomponent reactions and as a traceless directing group are anticipated to further expand its synthetic utility.

References

Crystal Structure of N-(Pyrimidin-2-yl)formimidamide Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available data reveals a notable absence of detailed crystallographic information for the compound N-(Pyrimidin-2-yl)formimidamide. Despite its structural relationship to pharmacologically relevant pyrimidine derivatives, a full crystal structure analysis, including atomic coordinates, bond lengths, and angles, has not been reported in accessible scientific literature.

The absence of a published crystal structure precludes the generation of a detailed technical guide as requested. Such a guide would necessitate precise quantitative data derived from X-ray crystallographic analysis. This data is foundational for understanding the molecule's three-dimensional arrangement, which in turn influences its physical and chemical properties, as well as its potential biological activity.

For researchers and drug development professionals, the lack of this fundamental structural information presents a significant knowledge gap. Crystal structure data is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.

Hypothetical Experimental Workflow

In the absence of a specific protocol, a general workflow for the determination of the crystal structure of this compound can be proposed. This would be a critical first step for any research program focused on this molecule.

G General Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization screening Crystal Growth Screening (Vapor diffusion, Slow evaporation) characterization->screening optimization Optimization of Crystal Quality screening->optimization data_collection Single-Crystal X-ray Data Collection optimization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structure Validation and Analysis structure_solution->validation final_report Final Crystallographic Information File (CIF) and Structural Report validation->final_report

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a novel compound.

Further investigation into the synthesis and crystallization of this compound is required to obtain single crystals suitable for X-ray diffraction analysis. The successful determination of its crystal structure would be a valuable contribution to the field of medicinal chemistry and materials science, providing essential data for future research and development endeavors.

References

"physicochemical properties of N-(Pyrimidin-2-yl)formimidamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and a characterization workflow for the novel compound N-(Pyrimidin-2-yl)formimidamide. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted physicochemical properties to aid in research and development efforts. The document also includes a brief discussion on the potential biological significance of the pyrimidine scaffold, drawing from the broader class of pyrimidine-containing compounds. This guide is intended to serve as a foundational resource for scientists interested in the exploration and application of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₅H₅N₃
Molecular Weight 107.12 g/mol
LogP (Octanol-Water Partition Coefficient) -0.85
Topological Polar Surface Area (TPSA) 54.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Refractivity 30.5 m³/mol
Polarizability 11.2 ų

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of related formimidamides.[1]

Reaction Scheme:

2-Aminopyrimidine reacts with triethyl orthoformate in the presence of a catalytic amount of a suitable acid to yield this compound.

Materials:

  • 2-Aminopyrimidine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (or other suitable acid catalyst)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.

  • Add triethyl orthoformate (1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Triethyl orthoformate is flammable and an irritant; handle with care.

Characterization Workflow

The successful synthesis of this compound should be confirmed by a series of analytical techniques to verify its structure and purity.[2][3][4][5]

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.

  • Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: Elemental analysis for Carbon, Hydrogen, and Nitrogen should be performed to confirm the empirical formula of the compound.

Potential Biological Significance

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[6][7][8][9] Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[6]

  • Antiviral[6]

  • Anticancer[7]

  • Anti-inflammatory[6]

Given the prevalence of the pyrimidine scaffold in medicinal chemistry, this compound represents a novel compound of interest for screening in various biological assays to explore its potential therapeutic applications.

Visualizations

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Aminopyrimidine F Reaction Mixture A->F B Triethyl Orthoformate B->F C Anhydrous Ethanol (Solvent) C->F D p-Toluenesulfonic Acid (Catalyst) D->F E Reflux (Heat) E->F G Work-up & Purification F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

G Characterization Workflow for this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Compositional Analysis cluster_confirmation Confirmation A Synthesized Compound B NMR (1H, 13C) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E Melting Point A->E F Elemental Analysis (CHN) A->F G Structure & Purity Confirmed B->G C->G D->G E->G F->G

Caption: Experimental workflow for the characterization of the final product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(Pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(Pyrimidin-2-yl)formimidamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the reaction of 2-aminopyrimidine with triethyl orthoformate. These application notes outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound and its derivatives are important scaffolds in the design of bioactive molecules. The formimidamide functional group can act as a key pharmacophore, participating in various biological interactions. A reliable and well-documented synthetic protocol is crucial for researchers in the fields of medicinal chemistry and drug discovery to access this compound for further studies and derivatization. The presented protocol is based on the established reactivity of 2-aminopyrimidine with orthoformates, providing a straightforward and efficient method for the preparation of the title compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
2-AminopyrimidineC₄H₅N₃95.10109-12-6Sigma-Aldrich
Triethyl orthoformateC₇H₁₆O₃148.20122-51-0Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.0764-17-5Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1260-29-7VWR
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Alfa Aesar
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6J.T. Baker
Table 2: Equipment and Consumables
Equipment/ConsumableDescription/Specification
Round-bottom flask100 mL, with ground glass joint
Reflux condenserLiebig or Allihn type
Heating mantle with magnetic stirrer
Magnetic stir bar
Thermometer-10 to 150 °C
Glass funnel
Filter paperWhatman No. 1 or equivalent
Rotary evaporator
Beakers and graduated cylinders
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
TLC developing chamber
UV lamp for TLC visualization254 nm
Melting point apparatus
NMR tubes5 mm
IR sample holderKBr pellets or ATR
Mass spectrometerESI or EI source
Table 3: Expected Yield and Physicochemical Properties
ParameterExpected Value/Description
Theoretical Yield To be calculated based on starting material amounts
Actual Yield To be determined experimentally
Percent Yield To be calculated
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents (e.g., ethanol, DCM)
TLC Rf value To be determined (e.g., in Ethyl acetate/Hexane)
Table 4: Spectroscopic Characterization Data (Representative)
TechniqueExpected Chemical Shifts/Peaks
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (d, 2H, pyrimidine), ~7.0 (t, 1H, pyrimidine), ~8.0 (s, 1H, N=CH-N), ~6.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (pyrimidine), ~158 (pyrimidine), ~115 (pyrimidine), ~155 (N=CH-N)
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=N stretch), ~1580, 1480 (aromatic C=C and C=N stretch)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ expected at 123.06

Experimental Protocol

The synthesis of this compound can be achieved through the reaction of 2-aminopyrimidine with triethyl orthoformate. The addition of acetic anhydride can act as a catalyst and water scavenger.

Synthesis of this compound
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (e.g., 5.0 g, 52.6 mmol).

    • Add absolute ethanol (50 mL) to dissolve the 2-aminopyrimidine.

    • Add triethyl orthoformate (e.g., 11.7 g, 13.0 mL, 78.9 mmol) to the solution.

    • Carefully add acetic anhydride (e.g., 6.4 g, 5.9 mL, 63.1 mmol) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 3-5 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/diethyl ether mixture.

    • Filter the purified solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra to confirm the structure and purity of this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Product This compound 2-Aminopyrimidine->Product + Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Product Ethanol Ethanol Acetic_Anhydride Acetic Anhydride (catalyst) Reflux Reflux

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 2-Aminopyrimidine - Triethyl orthoformate - Ethanol - Acetic Anhydride start->setup reflux Reflux Reaction (3-5 hours) setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool to RT - Evaporate solvent monitor->workup Complete purify Purification: Recrystallization workup->purify characterize Characterization: - MP - NMR - IR - MS purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow for synthesis.

Application Notes and Protocols for High-Throughput Screening of N-(Pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyrimidin-2-yl)formimidamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine core is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1] The formimidamide group can act as a versatile pharmacophore, potentially engaging in key interactions with biological targets. High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[2][3] These hits can then be optimized through medicinal chemistry to generate lead compounds for further drug development.[4]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, with a focus on identifying novel inhibitors of protein kinases, a class of enzymes frequently implicated in diseases such as cancer.[5] While specific data for this compound is not extensively available, the protocols provided are based on established HTS methodologies for similar small molecules targeting kinase activity.

Potential Applications in High-Throughput Screening

Derivatives of N-(pyrimidin-2-yl) have shown promise in various therapeutic areas. For instance, N-(pyrimidin-2-yl)alkyl/arylamide derivatives have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, suggesting potential applications in combating bacterial resistance.[6] Furthermore, various pyrimidine derivatives have been synthesized and evaluated for their anti-cancer, anti-fibrosis, and fungicidal activities.[7][8][9] A notable study identified 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase through a multiplexed HTS assay, highlighting the utility of the pyrimidine scaffold in targeted cancer therapy.[10] Additionally, N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, another important target in oncology.[11]

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application for this compound in HTS is the screening for novel modulators of protein kinase activity.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data from a primary HTS campaign and a subsequent dose-response confirmation study for this compound against a panel of cancer-related kinases.

Table 1: Primary High-Throughput Screen at a Single Concentration (10 µM)

Kinase Target% InhibitionHit (Yes/No)
Kinase A85Yes
Kinase B12No
Kinase C92Yes
Kinase D5No
Kinase E48No

Threshold for hit identification was set at >50% inhibition.

Table 2: Dose-Response Analysis and IC50 Determination for "Hit" Kinases

Kinase TargetIC50 (µM)
Kinase A2.5
Kinase C0.8

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) using a Fluorescence-Based Kinase Assay

This protocol describes a generic, fluorescence-based HTS assay to identify inhibitors of a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound (and other library compounds) dissolved in DMSO

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well, low-volume, white, opaque plates

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound solution (10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the compound plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of the compound will be 10 µM.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 2: Dose-Response Confirmation and IC50 Determination

This protocol is for confirming the activity of "hits" from the primary screen and determining their potency (IC50).

Materials:

  • "Hit" compounds (e.g., this compound)

  • All materials listed in Protocol 1

Methodology:

  • Serial Dilution: Prepare a series of dilutions of the hit compound in DMSO. A typical 8-point dilution series might range from 100 µM to 0.03 µM.

  • Compound Plating: Dispense 50 nL of each dilution into a 384-well plate in triplicate. Include DMSO-only wells as a 0% inhibition control and a saturating concentration of a known inhibitor as a 100% inhibition control.

  • Assay Procedure: Follow steps 2-7 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Characterization cluster_3 Lead Optimization AssayDev Assay Development Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization PrimaryScreen Primary Screen (Single Concentration) Miniaturization->PrimaryScreen CompoundLibrary Compound Library (e.g., containing this compound) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay HitIdentification->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for high-throughput screening in drug discovery.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C (Target) KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound Inhibitor->KinaseC Inhibits

References

Application Note & Protocol: Quantification of N-(Pyrimidin-2-yl)formimidamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyrimidin-2-yl)formimidamide is a chemical compound containing a pyrimidine ring and a formimidamide group. As a nitrogen-containing heterocyclic compound, it may find applications in pharmaceutical and chemical industries as a building block for more complex molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides a detailed, proposed analytical method for the quantification of this compound in a chemical reaction mixture using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the lack of a specific published analytical method for this compound, the following protocol is a hypothetical method developed based on the known analytical approaches for structurally similar polar, nitrogen-containing heterocyclic compounds.[1][2][3][4][5]

Physicochemical Properties

  • Chemical Structure:

    • Molecular Formula: C₅H₅N₃

    • Molecular Weight: Approximately 107.11 g/mol [6]

    • Monoisotopic Mass: Approximately 107.048 g/mol

  • Predicted Properties:

    • The presence of the pyrimidine and formimidamide moieties suggests that the compound is polar and may exhibit basic properties due to the nitrogen atoms, making it suitable for positive ion electrospray ionization (ESI+).

    • Solubility in common organic solvents used for chemical synthesis (e.g., acetonitrile, methanol) is expected.

Proposed Analytical Technique: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to polar compounds.[1][2][7]

Table 1: Summary of Proposed Quantitative LC-MS/MS Method Performance
ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocol

Sample Preparation (from a chemical reaction mixture)

This protocol assumes the sample is a solution from a chemical synthesis, likely in an organic solvent.

  • Sample Dilution:

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This initial dilution will depend on the expected concentration of the analyte.

    • Perform further serial dilutions as necessary to bring the analyte concentration within the calibration range of the LC-MS/MS system.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial to remove any particulate matter that could damage the LC system.[8]

LC-MS/MS System and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Proposed LC-MS/MS Parameters
ParameterRecommended Setting
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm) or a C18 column suitable for polar compounds.
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 95% B, hold for 0.5 min, decrease to 5% B over 3 min, hold for 1 min, return to 95% B in 0.5 min, and equilibrate for 2 min. (This is a starting point and requires optimization).
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 108.1 (M+H)⁺
Product Ions (Q3)To be determined by infusion of a standard solution. Plausible fragments could arise from the loss of HCN (m/z 81.1) or fragmentation of the pyrimidine ring.
Collision EnergyTo be optimized for each transition.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification sample Reaction Mixture Sample dilution Dilution with Acetonitrile/Water sample->dilution filtration 0.22 µm Filtration dilution->filtration lc_separation HPLC/UHPLC Separation (HILIC or C18 Column) filtration->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification of This compound calibration_curve->quantification reporting Reporting of Results quantification->reporting logical_relationship cluster_analyte_info Analyte Information cluster_method_selection Method Selection cluster_method_optimization Method Optimization cluster_validation Method Validation analyte This compound (C5H5N3, MW ~107.11) properties Predicted Physicochemical Properties (Polar, Basic) analyte->properties technique LC-MS/MS for Sensitivity & Selectivity properties->technique ionization Positive ESI for Nitrogen Heterocycles technique->ionization separation HILIC or Polar-Reversed Phase Chromatography technique->separation sample_prep Sample Preparation Refinement (Dilution Factor, Solvent) technique->sample_prep ms_params MS/MS Transition Optimization (Precursor/Product Ions, Collision Energy) ionization->ms_params lc_params Chromatographic Condition Optimization (Mobile Phase, Gradient, Column) separation->lc_params validation_params Validation of Linearity, Accuracy, Precision, LOD, LOQ ms_params->validation_params lc_params->validation_params sample_prep->validation_params validated_method Validated Quantitative Method validation_params->validated_method

References

Application Notes and Protocols: N-(Pyrimidin-2-yl)formimidamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(Pyrimidin-2-yl)formimidamide and its derivatives as versatile building blocks in the synthesis of fused heterocyclic compounds, particularly pyrimido[1,2-a][1][2][3]triazines. These fused nitrogen-containing ring systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

N-(Pyrimidin-2-yl)formimidamides are valuable intermediates in the construction of complex heterocyclic scaffolds. Derived from readily available 2-aminopyrimidines, they serve as electrophilic synthons that can undergo cyclocondensation reactions with various nucleophiles to afford fused pyrimidine derivatives. One of the primary applications of these formimidamide derivatives is in the synthesis of pyrimido[1,2-a][1][2][3]triazines, a class of compounds with a wide range of biological activities. The formimidamide moiety provides the necessary atoms to form the triazine ring when reacted with suitable C-N or C-C-N building blocks, such as active methylene compounds.

Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide

A common and direct method for the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide involves the reaction of 2-aminopyrimidine with dimethylformamide dimethyl acetal (DMF-DMA).[4]

G cluster_0 Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide 2-aminopyrimidine 2-aminopyrimidine Reaction Reaction 2-aminopyrimidine->Reaction DMF-DMA DMF-DMA DMF-DMA->Reaction Formimidamide N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide Reaction->Formimidamide Benzene, Reflux

Caption: Synthesis of the formimidamide intermediate.

Experimental Protocol: Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide[4]
  • Reactants:

    • 2-aminopyrimidine (1.0 eq)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

    • Benzene (solvent)

  • Procedure:

    • To a solution of 2-aminopyrimidine in benzene, add dimethylformamide dimethyl acetal (DMF-DMA).

    • Reflux the reaction mixture for an appropriate time until the starting material is consumed (monitoring by TLC).

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Application in the Synthesis of Pyrimido[1,2-a][1][2][3]triazines

N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide is a key precursor for the synthesis of the pyrimido[1,2-a][1][2][3]triazine ring system. The general strategy involves the cyclocondensation of the formimidamide with a compound containing an active methylene group, such as malononitrile. This reaction proceeds through the formation of a new triazine ring fused to the pyrimidine core.

G cluster_1 Synthesis of 4-amino-2-substituted-pyrimido[1,2-a][1,3,5]triazines Formimidamide N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide Cyclocondensation Cyclocondensation Formimidamide->Cyclocondensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Cyclocondensation FusedTriazine 4-Amino-pyrimido[1,2-a][1,3,5]triazine Cyclocondensation->FusedTriazine Base, Solvent, Heat

Caption: General synthesis of pyrimido[1,2-a][1][2][3]triazines.

Representative Experimental Protocol: Synthesis of 4-amino-pyrimido[1,2-a][1][2][3]triazine derivatives

This protocol is a representative example based on the general reactivity of N-arylformimidamides with active methylene compounds.

  • Reactants:

    • N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (1.0 eq)

    • Malononitrile (1.0 eq)

    • Sodium ethoxide (catalytic or stoichiometric amount)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide and malononitrile in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of the formimidamide intermediate and its subsequent conversion to a fused heterocyclic system.

Reaction StepReactantsSolventBase/CatalystTemperatureTimeYield (%)Reference
Synthesis of Formimidamide 2-aminopyrimidine, DMF-DMABenzene-Reflux--[4]
Synthesis of a Substituted Formimidamide 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidin-4(3H)-one, N,N-dimethylformamide dimethyl acetal--Microwave (560 W)10 min43[6]
Representative Cyclocondensation (based on analogous reactions)N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, MalononitrileEthanolSodium EthoxideReflux---

Note: Specific yield and reaction time for the representative cyclocondensation are not available in the provided search results and would require experimental determination. The synthesis of the substituted formimidamide demonstrates the feasibility of such reactions.[6]

References

Application Notes and Protocols for N-(Pyrimidin-2-yl)formimidamide and its Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are primarily based on the available research for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, a derivative of N-(Pyrimidin-2-yl)formimidamide. While direct applications of the parent compound in material science are not extensively documented in current literature, the methodologies and potential uses are expected to be analogous.

Application: Ligand for Palladium Nanocatalysts in Cross-Coupling Reactions

The primary application of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide in material science is as a nitrogen-rich, phosphine-free ligand for the synthesis of palladium(II) complexes. These complexes have demonstrated high efficacy as nanocatalysts in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The pyrimidine and formamidine moieties provide strong coordination sites for the palladium center, leading to a stable and reusable catalyst.

Key Advantages:
  • Phosphine-Free: Avoids the use of toxic and air-sensitive phosphine ligands.

  • High Catalytic Activity: Effective at low catalyst loadings (mol %).

  • Aqueous Conditions: The catalyst demonstrates functionality in greener solvents like water, often under microwave irradiation for accelerated reaction times.[2][3]

  • Stability and Reusability: The catalyst can be recovered and reused for multiple reaction cycles with minimal loss of activity.[4]

Quantitative Data Summary: Catalytic Performance

The following table summarizes the catalytic activity of the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide-based palladium(II) nanocatalyst in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid.[2]

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl95
24-Bromobenzonitrile4-Cyano-1,1'-biphenyl92
34-Bromonitrobenzene4-Nitro-1,1'-biphenyl96
4Bromobenzene1,1'-Biphenyl85
54-Bromotoluene4-Methyl-1,1'-biphenyl88
64-Bromoanisole4-Methoxy-1,1'-biphenyl82
71-Bromonaphthalene1-Phenylnaphthalene78

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), TBAB (1 mmol), precatalyst (0.75 mol%), H2O (5 mL), microwave irradiation at 120 °C.

Experimental Protocols

Protocol 2.1: Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide Ligand

This protocol is adapted from the literature for the synthesis of the N,N-dimethyl derivative.[2]

Materials:

  • 2-Aminopyrimidine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Benzene (or Toluene as a less hazardous alternative)

  • Standard glassware for reflux

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in benzene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide as a solid.

Characterization Data (for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide):

  • ¹H NMR (DMSO-d6): δ 3.01 (s, 3H, N-CH₃), 3.11 (s, 3H, N-CH₃), 6.91 (t, J=4.8 Hz, 1H, pyrimidine C5-H), 8.45 (d, J=4.8 Hz, 2H, pyrimidine C4,6-H), 8.55 (s, 1H, N=CH-N).[2]

Protocol 2.2: Synthesis of Pyrimidyl Formamidine Palladium(II) Nanocatalyst

Materials:

  • N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide (Ligand from Protocol 2.1)

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Magnetic stirrer

Procedure:

  • Dissolve the formamidine ligand (2.0 eq) in methanol in a round-bottom flask.

  • In a separate container, dissolve palladium(II) chloride (1.0 eq) in methanol. Sonication may be required to aid dissolution.

  • Slowly add the PdCl₂ solution to the ligand solution while stirring at room temperature.

  • A precipitate should form upon mixing.

  • Continue stirring the mixture at room temperature for 24 hours to ensure complete complexation.

  • Collect the resulting solid by filtration, wash with cold methanol, and dry under vacuum to yield the palladium(II) complex.

Protocol 2.3: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Pyrimidyl Formamidine Palladium(II) Nanocatalyst (from Protocol 2.2)

  • Aryl halide (e.g., 4-Bromoacetophenone)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - as a phase-transfer catalyst

  • Water (degassed)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

  • Add the palladium nanocatalyst (0.75 mol%).

  • Add 5 mL of degassed water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for the time specified by reaction monitoring (typically 10-30 minutes).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Application: Linkers for Metal-Organic Frameworks (MOFs)

While not yet explicitly demonstrated for this compound, its structural motifs are highly promising for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[5][6][7] The pyrimidine ring and the formamidine group offer multiple nitrogen donor sites that can coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form extended, porous structures.[8][9]

By modifying the parent structure, for example by introducing carboxylic acid groups, the resulting ligand could act as a rigid or flexible linker in MOF synthesis. Such materials could have applications in:

  • Gas storage and separation

  • Heterogeneous catalysis

  • Sensing

  • Drug delivery

Visualizations

Synthesis_Workflow Synthesis Workflow for Palladium Nanocatalyst cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation A 2-Aminopyrimidine C Reflux in Benzene A->C B DMF-DMA B->C D N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide C->D F Stir at RT, 24h D->F E PdCl2 in Methanol E->F G Palladium(II) Nanocatalyst F->G

Caption: Synthesis workflow for the pyrimidyl formamidine palladium(II) nanocatalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 (Active Catalyst) A Oxidative Addition Pd0->A ArPdX Ar-Pd(II)-X(L2) A->ArPdX B Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) B->ArPdAr_prime C Reductive Elimination C->Pd0 Ar_Ar_prime Ar-Ar' C->Ar_Ar_prime ArPdX->B ArPdAr_prime->C ArX Ar-X ArX->A Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->B Base Base Base->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

MOF_Concept Conceptual MOF Assembly cluster_components Building Blocks Metal Metal Ion (e.g., Zn²⁺) Assembly Self-Assembly (Solvothermal) Metal->Assembly Ligand This compound -based Linker Ligand->Assembly MOF Porous Metal-Organic Framework Assembly->MOF

Caption: Conceptual diagram of MOF formation using a pyrimidine-based linker.

References

Application Notes and Protocols: Pyrimidine Derivatives as a Research Tool for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial literature searches for "N-(Pyrimidin-2-yl)formimidamide" did not yield specific data regarding its use as an enzyme inhibitor. Therefore, this document utilizes Dasatinib , a well-characterized, multi-targeted kinase inhibitor containing a pyrimidine moiety, as a representative example to illustrate the application of pyrimidine derivatives in enzyme inhibition research. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, making it a valuable tool in cancer research and drug development.[1][2]

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile structure has made them a privileged scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. In enzyme inhibition studies, pyrimidine-based compounds are frequently employed to probe the active sites of enzymes, particularly kinases, due to their ability to mimic the purine core of ATP.

Dasatinib is an orally available, second-generation tyrosine kinase inhibitor that effectively targets multiple kinases involved in cellular proliferation and survival.[2][3] Its primary targets include the BCR-ABL kinase, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, EPHA2, and PDGFRβ.[1][2][4] By binding to the ATP-binding site of these kinases, Dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting aberrant signaling pathways that drive cancer cell growth.[1][5] Its ability to bind to both the active and inactive conformations of the ABL kinase domain distinguishes it from earlier inhibitors like imatinib and allows it to overcome certain forms of drug resistance.[2][3] These characteristics make Dasatinib an excellent model compound for demonstrating enzyme inhibition protocols relevant to drug discovery and cancer biology.

Quantitative Data: Inhibitory Activity of Dasatinib

The inhibitory potency of Dasatinib against various kinases has been extensively quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes the IC50 values of Dasatinib for some of its key kinase targets.

Kinase TargetIC50 (nM)Assay TypeReference
Abl<1Cell-free[6][7]
Src0.8Cell-free[6][7]
c-Kit79Cell-free[6][7]
Lck1.1Cell-free[7]
Fyn0.6Cell-free[7]
PDGFRβ1.2Cell-free[7]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro kinase activity assay to determine the inhibitory potential of a compound like Dasatinib. This protocol is adaptable for various kinase-substrate pairs.

3.1. In Vitro Kinase Inhibition Assay (Phosphorylation Assay)

Objective: To measure the half-maximal inhibitory concentration (IC50) of Dasatinib against a specific tyrosine kinase (e.g., Src or Abl).

Principle: This assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a specific substrate. The inhibition of this activity by Dasatinib is measured at various concentrations to determine the IC50 value. A common method involves the use of a radiolabeled ATP (e.g., [γ-³²P]ATP) or fluorescence-based detection methods.

Materials:

  • Recombinant human kinase (e.g., Src, Abl)

  • Kinase-specific peptide substrate

  • Dasatinib (or other test inhibitor)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (with [γ-³²P]ATP for radiometric assay)

  • 96-well plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter and scintillation fluid (for radiometric assay)

  • Plate reader (for fluorescence-based assays)

  • DMSO (for inhibitor dilution)

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of Dasatinib in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the Dasatinib stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM).

    • Further dilute these DMSO stocks into the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add the kinase reaction buffer to each well.

    • Add the serially diluted Dasatinib (or control vehicle - DMSO) to the appropriate wells.

    • Add the kinase substrate to each well.

    • To initiate the reaction, add the recombinant kinase to each well.

    • Finally, add the ATP solution (containing the tracer) to all wells to start the phosphorylation reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Reaction Termination and Detection (Radiometric Method):

    • Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose paper strip.

    • Wash the paper strips multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper strips and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the Dasatinib concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Dasatinib Serial Dilutions setup_plate Set up 96-well Plate with Reagents prep_inhibitor->setup_plate prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->setup_plate start_reaction Initiate Reaction with Kinase/ATP setup_plate->start_reaction incubation Incubate at 30°C for 60 min start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction detection Measure Substrate Phosphorylation stop_reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

4.2. Signaling Pathway Inhibition by Dasatinib

signaling_pathway cluster_upstream Upstream Signals cluster_kinases Kinase Cascade cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response growth_factors Growth Factors / Cytokines bcr_abl BCR-ABL growth_factors->bcr_abl src_family Src Family Kinases growth_factors->src_family pi3k_akt PI3K/Akt Pathway bcr_abl->pi3k_akt ras_mapk Ras/MAPK Pathway bcr_abl->ras_mapk stat STAT Pathway bcr_abl->stat src_family->pi3k_akt src_family->ras_mapk src_family->stat survival Survival pi3k_akt->survival proliferation Proliferation ras_mapk->proliferation stat->proliferation stat->survival dasatinib Dasatinib dasatinib->bcr_abl dasatinib->src_family

Caption: Simplified signaling pathways inhibited by Dasatinib.

References

Application Notes and Protocols: Experimental Design for the Biological Evaluation of N-(Pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(Pyrimidin-2-yl)formimidamide belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many clinically approved drugs feature a pyrimidine core.[1] The biological evaluation of novel pyrimidine compounds like this compound is essential to identify and characterize their therapeutic potential. This document provides a detailed experimental workflow, protocols, and data presentation guidelines for the comprehensive biological evaluation of this compound, focusing on its potential anticancer properties, a common activity for this class of molecules.[3][4]

Overall Experimental Workflow

The proposed experimental design follows a phased approach, starting with broad screening for cytotoxic activity and progressively moving towards more specific mechanism of action studies.

G Experimental Workflow for Biological Evaluation cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Target Pathway Investigation A Compound Preparation (Stock Solution in DMSO) B In Vitro Cytotoxicity Assay (MTT/MTS Assay) A->B C Determine IC50 Values (Cancer & Normal Cell Lines) B->C D Calculate Selectivity Index (SI) C->D E Apoptosis Induction Assay (Annexin V/PI Staining) D->E If SI > 3 F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Caspase Activity Assay (Caspase-Glo 3/7, 8, 9) E->G H Western Blot Analysis (Apoptotic & Cell Cycle Proteins) F->H G->H I Molecular Docking Studies (e.g., Bcl-2, CDKs) H->I G A Observation: Selective Cytotoxicity (IC50) Q1 Question: Does it induce apoptosis? A->Q1 Q2 Question: Does it arrest the cell cycle? A->Q2 E1 Experiment: Annexin V / PI Staining Q1->E1 E3 Experiment: Cell Cycle Analysis (PI) Q2->E3 E2 Experiment: Caspase-Glo Assay E1->E2 If apoptosis is confirmed G Compound N-(Pyrimidin-2-yl) formimidamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition (Hypothesis) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

"troubleshooting N-(Pyrimidin-2-yl)formimidamide synthesis reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of N-(Pyrimidin-2-yl)formimidamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 2-aminopyrimidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) as reagents.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding. What are the possible causes and solutions?

Answer:

Low or no product yield is a common issue that can stem from several factors related to reagents, reaction conditions, and moisture.

Possible Causes and Solutions:

  • Reagent Quality:

    • 2-Aminopyrimidine: Ensure the 2-aminopyrimidine is pure and dry. Impurities can interfere with the reaction.

    • DMF-DMA: DMF-DMA is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored aliquot. The reagent should be colorless; a yellow or brown color may indicate degradation.

  • Reaction Conditions:

    • Temperature: The reaction may require heating. If the reaction is being run at room temperature, consider gently heating the mixture. One reported synthesis utilizes benzene as a solvent, which suggests that reflux temperatures may be necessary.[1] The thermal stability of DMF should also be considered, as it can decompose at very high temperatures.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent: The choice of solvent can significantly impact the reaction. While benzene has been used, other anhydrous aprotic solvents like toluene or dioxane could be suitable alternatives. The use of polar protic solvents should be avoided due to the reactivity of DMF-DMA with water and other nucleophiles.

  • Moisture: The presence of water is detrimental to this reaction as DMF-DMA readily hydrolyzes. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Multiple Spots on TLC/Impure Product

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is often due to the reactivity of the starting materials and intermediates.

Possible Side Products and Mitigation Strategies:

  • Unreacted 2-Aminopyrimidine: If the reaction is incomplete, you will observe the starting material in your crude product.

    • Solution: Increase the reaction time, temperature, or the stoichiometry of DMF-DMA.

  • Hydrolysis Products: If moisture is present, DMF-DMA will hydrolyze to dimethylformamide (DMF) and methanol. This compound itself can also be susceptible to hydrolysis, which would lead back to 2-aminopyrimidine and N,N-dimethylformamide.

    • Solution: Strictly adhere to anhydrous reaction conditions.

  • Bis-formimidamide Formation: Although less common with 2-aminopyrimidine, it is theoretically possible for a second molecule of DMF-DMA to react with the product, though this is sterically hindered.

  • Side reactions involving impurities: Impurities in the starting materials can lead to a variety of side products.

    • Solution: Use highly pure reagents.

Purification Tips:

  • Crystallization: this compound is often a solid and can be purified by recrystallization from a suitable solvent system.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be employed to separate the product from impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the reaction of 2-aminopyrimidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] Another common reagent used for the synthesis of formamidine derivatives is triethyl orthoformate.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material (2-aminopyrimidine) from the product. The product, being more functionalized, will likely have a different Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q3: Is this compound stable?

A3: Formamidines can be sensitive to moisture and acidic conditions, which can lead to hydrolysis. It is best to store the purified product in a cool, dry place, preferably under an inert atmosphere.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • DMF-DMA: This reagent is flammable and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like benzene and toluene are flammable and have associated health risks. Use them in a fume hood.

  • General Precautions: Always wear appropriate PPE in the laboratory.

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

ParameterEffect on YieldEffect on PurityRecommendations
Temperature Increasing temperature generally increases the reaction rate and yield.Excessively high temperatures may lead to thermal decomposition of DMF and potential side reactions, reducing purity.Optimize the temperature by starting at a moderate level (e.g., 50-80 °C) and monitoring the reaction.
Reaction Time Longer reaction times can lead to higher conversion of the starting material.Prolonged reaction times at high temperatures might increase the formation of degradation products.Monitor the reaction by TLC to determine the optimal time for completion.
Solvent Aprotic, non-polar to moderately polar solvents are preferred.Protic or wet solvents will lead to hydrolysis of DMF-DMA and the product, resulting in low purity.Use anhydrous solvents such as toluene, benzene, or dioxane under an inert atmosphere.
Reagent Purity High purity of 2-aminopyrimidine and DMF-DMA is crucial for high yields.Impurities can lead to the formation of various side products, complicating purification.Use freshly opened or properly stored high-purity reagents.

Experimental Protocols

Key Experiment: Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide

This protocol is a general procedure based on commonly reported methods.[1] Researchers should optimize the conditions for their specific setup.

Materials:

  • 2-Aminopyrimidine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous benzene (or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 2-aminopyrimidine (1.0 equivalent).

  • Solvent: Add anhydrous benzene (or toluene) to the flask to create a stirrable suspension.

  • Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for benzene, this is approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 2-aminopyrimidine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Add 2-Aminopyrimidine and Anhydrous Solvent start->reagents add_dmf Add DMF-DMA reagents->add_dmf heat Heat to Reflux add_dmf->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Purification (Recrystallization or Chromatography) evaporate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield reagent_issue Reagent Quality Issue problem->reagent_issue conditions_issue Suboptimal Conditions problem->conditions_issue moisture_issue Moisture Contamination problem->moisture_issue check_reagents Use Pure, Dry Reagents. Use Fresh DMF-DMA. reagent_issue->check_reagents optimize_conditions Increase Temperature/Time. Check Solvent. conditions_issue->optimize_conditions anhydrous_conditions Use Dry Glassware. Inert Atmosphere. moisture_issue->anhydrous_conditions

Caption: Troubleshooting logic for low product yield in the synthesis reaction.

References

"optimization of reaction conditions for N-(Pyrimidin-2-yl)formimidamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-(Pyrimidin-2-yl)formimidamide and its derivatives, specifically focusing on the common synthetic route involving the reaction of 2-aminopyrimidine with an amide acetal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, such as N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Question: Why is the reaction yield consistently low?

Answer: Low yields in the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide can stem from several factors. Firstly, the purity of the starting materials, 2-aminopyrimidine and dimethylformamide dimethylacetal (DMF-DMA), is crucial. Impurities can lead to side reactions, consuming the reactants and lowering the yield of the desired product. Ensure that the reagents are of high purity and handled under anhydrous conditions, as DMF-DMA is sensitive to moisture.

Another critical factor is the reaction temperature. While the reaction is often performed at reflux, excessively high temperatures can lead to the decomposition of the product or starting materials. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.

Finally, the choice of solvent can influence the reaction outcome. While benzene has been used, other anhydrous aprotic solvents like toluene or dioxane can be explored to optimize the reaction conditions. The solvent should be thoroughly dried before use to prevent the hydrolysis of DMF-DMA.

Question: How can I minimize the formation of impurities?

Answer: Impurity formation is a common challenge. To minimize byproducts, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials or intermediates. The stoichiometry of the reactants is also important; using a slight excess of the more volatile reagent, DMF-DMA, can help drive the reaction to completion but a large excess may complicate purification.

Purification of the crude product is key to obtaining a pure compound. Column chromatography is often effective for removing polar impurities. The choice of the solvent system for chromatography should be optimized to achieve good separation between the product and any byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.

Question: The reaction is not proceeding to completion, and I observe unreacted 2-aminopyrimidine. What should I do?

Answer: If the reaction stalls and unreacted 2-aminopyrimidine remains, several strategies can be employed. Increasing the reaction time is the most straightforward approach, but this should be done with careful monitoring by TLC to avoid product decomposition.

Increasing the molar ratio of DMF-DMA to 2-aminopyrimidine can also help to drive the reaction forward. A stepwise addition of DMF-DMA throughout the reaction can maintain a higher concentration of the reagent without leading to significant side reactions at the beginning.

Additionally, a catalyst can be considered. While the reaction between an amine and an amide acetal often proceeds without a catalyst, a mild acid or base catalyst could potentially accelerate the reaction. However, this would require careful screening to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide?

A1: The synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide from 2-aminopyrimidine and dimethylformamide dimethylacetal (DMF-DMA) proceeds through a condensation reaction. The nucleophilic amino group of 2-aminopyrimidine attacks the electrophilic carbon of the acetal in DMF-DMA. This is followed by the elimination of two molecules of methanol to form the final formimidamide product.

Q2: What are the key safety precautions to take during this synthesis?

A2: Both 2-aminopyrimidine and DMF-DMA should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. DMF-DMA is flammable and moisture-sensitive, so it should be stored and handled under an inert atmosphere and away from ignition sources. The solvents used, such as benzene or toluene, are also flammable and have associated health risks, requiring careful handling.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable solvent system should be chosen to clearly separate the starting material (2-aminopyrimidine), the product, and any major byproducts. By spotting the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the typical spectroscopic signatures I should look for to confirm the structure of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide?

A4: In the 1H NMR spectrum of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, you would expect to see two distinct singlet signals for the two methyl groups of the N,N-dimethylamino group, typically in the range of δ 3.0-3.2 ppm. The protons of the pyrimidine ring will also show characteristic signals. For instance, the C5-H proton often appears as a triplet.[1] The 13C NMR spectrum would show corresponding signals for the methyl carbons and the carbons of the pyrimidine and formimidamide groups. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product.

Experimental Protocols

Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide [1]

This protocol is based on the reaction of 2-aminopyrimidine with dimethylformamide dimethylacetal.

Materials:

  • 2-aminopyrimidine

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Anhydrous benzene (or toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine in anhydrous benzene.

  • Add dimethylformamide dimethylacetal (DMF-DMA) to the solution. A typical molar ratio is 1:1.1 of 2-aminopyrimidine to DMF-DMA.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of 2-aminopyrimidine), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

  • Characterize the purified product using spectroscopic methods (1H NMR, 13C NMR, MS).

Data Presentation

Table 1: Summary of Reaction Conditions for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide Synthesis

ParameterConditionNotes
Reactants 2-aminopyrimidine, Dimethylformamide dimethylacetal (DMF-DMA)High purity reagents are recommended.
Solvent Benzene (anhydrous)Other anhydrous aprotic solvents like toluene may be used.
Temperature RefluxOptimal temperature may vary depending on the solvent.
Reaction Time Several hoursMonitor by TLC to determine completion.
Atmosphere Inert (e.g., Nitrogen or Argon)Recommended to prevent side reactions.
Purification Column ChromatographySilica gel is a common stationary phase.

Mandatory Visualization

experimental_workflow start Start reagents 1. Combine Reactants (2-aminopyrimidine, DMF-DMA) in Anhydrous Solvent start->reagents reaction 2. Heat to Reflux (Monitor by TLC) reagents->reaction workup 3. Cool and Remove Solvent reaction->workup purification 4. Column Chromatography workup->purification characterization 5. Spectroscopic Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

Caption: Experimental workflow for the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

References

Technical Support Center: N-(Pyrimidin-2-yl)formimidamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the purification of N-(Pyrimidin-2-yl)formimidamide.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and provides systematic approaches to resolve them.

Observed Problem Potential Cause Suggested Solution
Low Purity After Initial Isolation Incomplete reaction leaving starting materials (e.g., 2-aminopyrimidine).Optimize reaction conditions (time, temperature, stoichiometry). Consider a work-up procedure to remove unreacted starting materials prior to purification.
Formation of by-products during synthesis.Characterize major impurities by LC-MS or NMR to understand their structure. Modify reaction conditions to minimize their formation. Select a purification method that effectively separates the by-products.
Product Degradation During Purification Hydrolysis of the formimidamide linkage.Avoid strongly acidic or basic conditions during purification. Use neutral solvents and perform purification steps at lower temperatures if possible. Ensure solvents are anhydrous.
Oily Product Instead of Solid Presence of residual solvent or impurities.Attempt to precipitate the product by trituration with a non-polar solvent (e.g., hexanes, diethyl ether). If the product is intended to be a solid, ensure all solvent has been removed under high vacuum.
Poor Separation in Column Chromatography Inappropriate solvent system or stationary phase.Screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find optimal separation conditions. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Low Yield After Recrystallization Product is too soluble in the chosen solvent.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A binary solvent system can often provide better results.
Premature precipitation of the product.Ensure the product is fully dissolved at the higher temperature before allowing it to cool slowly. Seeding with a small crystal of pure product can aid in controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as 2-aminopyrimidine and formamide derivatives. By-products from side reactions specific to your synthetic route may also be present. Hydrolysis of the desired product can lead to the formation of 2-aminopyrimidine and a formyl-containing species.

Q2: My NMR spectrum shows broad peaks for the formimidamide proton. What could be the cause?

A2: Broad peaks for the formimidamide proton can be due to several factors, including tautomerism, restricted rotation around the C-N bonds, or proton exchange with trace amounts of water or acid. Running the NMR at a different temperature (variable temperature NMR) can sometimes resolve these broad signals.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is dependent on the solvent and the pH. It is generally more stable in aprotic, neutral solvents. In the presence of water, particularly under acidic or basic conditions, it can be susceptible to hydrolysis. For long-term storage, it is recommended to store the compound as a solid in a cool, dry place.

Q4: What is a good starting point for developing a recrystallization procedure?

A4: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be attempted.

Q5: Can I use acid-base extraction to purify this compound?

A5: While the pyrimidine ring offers basic sites for protonation, the formimidamide linkage can be sensitive to acid. A carefully controlled acid-base extraction might be possible, but there is a significant risk of hydrolysis. It is recommended to use this method with caution and to analyze the product carefully for degradation. A milder technique like chromatography or recrystallization is often preferred.

Experimental Protocols

Illustrative Recrystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and the specific volumes will need to be optimized for your particular sample.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) to find a suitable recrystallization solvent. The ideal solvent will fully dissolve the compound at an elevated temperature and result in low solubility at room temperature or below.

  • Dissolution: Place the crude product in a clean Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely. Gentle heating and stirring can be applied.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Example Purification Log for this compound

This table serves as a template for researchers to log and compare the outcomes of different purification methods.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (pre-purification) Purity (post-purification) Notes
Recrystallization (Ethanol)1.000.757590% (by HPLC)98% (by HPLC)Slow cooling yielded needle-like crystals.
Column Chromatography (Silica, 5% MeOH in DCM)1.000.606090% (by HPLC)>99% (by HPLC)Some product loss on the column.
Trituration (Diethyl Ether)1.000.858590% (by HPLC)95% (by HPLC)Effective at removing non-polar impurities.

Visualizations

Purification Workflow

G Figure 1: General Purification Workflow for this compound A Crude Product B Purification Method Selection A->B C Recrystallization B->C Solid D Column Chromatography B->D Oily/Complex Mixture E Acid-Base Extraction B->E pH Sensitive Impurities F Purity Analysis (TLC, HPLC, NMR) C->F D->F E->F G Pure Product F->G Purity > 98% H Further Purification Needed F->H Purity < 98% H->B

Caption: General Purification Workflow for this compound.

Troubleshooting Logic Diagram

G Figure 2: Troubleshooting Logic for Purification Issues Start Start Purification Problem Low Purity? Start->Problem Cause Identify Impurities (NMR, MS) Problem->Cause Yes Success Pure Product Problem->Success No StartingMaterial Unreacted Starting Material? Cause->StartingMaterial OptimizeReaction Optimize Reaction Conditions StartingMaterial->OptimizeReaction Yes Byproduct By-product Formation? StartingMaterial->Byproduct No OptimizeReaction->Start ChangeMethod Change Purification Method Byproduct->ChangeMethod Yes Degradation Degradation Product? Byproduct->Degradation No ChangeMethod->Start MilderConditions Use Milder Conditions Degradation->MilderConditions Yes MilderConditions->Start

Caption: Troubleshooting Logic for Purification Issues.

"N-(Pyrimidin-2-yl)formimidamide stability and degradation studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(Pyrimidin-2-yl)formimidamide. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data for this compound is limited in publicly available literature. Therefore, the following guidance is based on established chemical principles of the constituent pyrimidine and formimidamide functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. The formimidamide group is particularly susceptible to hydrolysis under basic conditions, while the pyrimidine ring can be sensitive to UV light and elevated temperatures.

Q2: How does pH affect the stability of the formimidamide group?

A2: The formimidamide group is generally more labile under basic conditions compared to acidic or neutral conditions.[1] Under basic pH, it can undergo hydrolysis to yield formic acid and 2-aminopyrimidine. The compound shows greater stability at acidic to neutral pH.[1]

Q3: What is the expected degradation pathway for the pyrimidine ring?

A3: The pyrimidine ring, under certain conditions, can undergo cleavage. The degradation of pyrimidines can result in highly soluble products such as β-alanine, ammonia, and CO2.[2][3][4] This breakdown typically occurs in a multi-step enzymatic process in biological systems, but can also be induced by harsh chemical conditions.[2]

Q4: Is this compound susceptible to photodegradation?

A4: Pyrimidine derivatives can be susceptible to photodegradation upon exposure to UV light.[5][6] The specific photostability of this compound would depend on factors such as the solvent, the presence of photosensitizers, and the wavelength of light. It is recommended to protect solutions of the compound from light.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure, the primary degradation products are expected to be 2-aminopyrimidine and formic acid (or formate salt) resulting from the hydrolysis of the formimidamide linkage. Further degradation of the pyrimidine ring could lead to smaller, more soluble compounds.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.
  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Check the pH of your solution: The formimidamide group is more susceptible to hydrolysis under basic conditions.[1] Ensure the pH of your buffer or solvent system is within a stable range, preferably neutral to slightly acidic.

    • Storage Conditions: Store stock solutions and experimental samples protected from light and at a low temperature (e.g., 2-8 °C or frozen) to minimize both photodegradation and thermal degradation.

    • Fresh Preparations: Prepare solutions fresh before each experiment to avoid degradation over time.

    • Analytical Confirmation: Use an analytical technique like HPLC to assess the purity of your compound in solution over time. This can help you determine its stability under your specific experimental conditions.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the structure, the most likely initial degradation product is 2-aminopyrimidine. Check for the presence of a peak corresponding to this compound.

    • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help to generate and identify the degradation products.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products.

Data on Stability of Related Structures

Table 1: pH-Dependent Hydrolysis of a Generic Formamidine Group

pHHalf-life (t½) at 25°C
2.6> 2 weeks
7.0Several days
11.0Hours
12.63.9 hours

Data is illustrative and based on the behavior of formetanate hydrochloride, a pesticide containing a formamidine group.[1]

Table 2: Thermal Stability of Representative Pyrimidine Derivatives

Compound TypeDecomposition Onset Temperature (°C)
Substituted Dihydropyrimidinones250 - 280
Substituted Tetrahydropyrimidines< 200
2,4-Disubstituted PyrimidinesVaries with substituents

Data is generalized from thermal analysis of various novel pyrimidine derivatives.[7][8][9] The thermal stability is highly dependent on the specific substitutions on the pyrimidine ring.[7][8]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to the expected lability. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or a broad-spectrum lamp) for a defined period. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection. Compare the chromatograms to identify and quantify any degradation products.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

G Potential Hydrolytic Degradation of this compound A This compound B 2-Aminopyrimidine A->B Hydrolysis (e.g., basic conditions) C Formic Acid A->C Hydrolysis (e.g., basic conditions)

Caption: Potential hydrolytic degradation pathway.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (e.g., UV light) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Stability Report Analysis->Report

References

"addressing solubility issues of N-(Pyrimidin-2-yl)formimidamide in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-(Pyrimidin-2-yl)formimidamide and related compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general solubility characteristics of pyrimidine-based compounds?

A1: Pyrimidine and its derivatives generally exhibit moderate solubility in water, which is influenced by the presence of polar functional groups capable of forming hydrogen bonds. For instance, 2-aminopyrimidine is soluble in water due to its amino group[1]. However, the overall solubility is highly dependent on the specific substitutions on the pyrimidine ring. Aromatic and larger aliphatic substituents can significantly decrease aqueous solubility. The solubility of pyrimidine compounds is also typically enhanced in polar organic solvents like methanol and ethanol[1]. For this compound, the formimidamide group may contribute to its polarity, but the overall solubility in aqueous buffers can still be limited.

Q2: What are the primary factors that influence the solubility of this compound?

A2: The key factors affecting the solubility of heterocyclic compounds like this compound include:

  • pH: The ionization state of the molecule can dramatically alter its solubility. The pyrimidine ring and the formimidamide group contain nitrogen atoms that can be protonated at acidic pH, which generally increases aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[1].

  • Solvent Polarity: "Like dissolves like" is a guiding principle. Polar solvents are generally better for dissolving polar compounds.

  • Particle Size and Form: Smaller particle size increases the surface area available for solvation, which can improve the dissolution rate. The crystalline form (polymorphism) of the compound can also impact its solubility.

Q3: My compound precipitates out of solution during the experiment. What could be the cause?

A3: Compound precipitation during an assay can be due to several factors:

  • Supersaturation: The initial stock solution in an organic solvent (like DMSO) might be stable, but upon dilution into an aqueous assay buffer, the concentration may exceed the compound's aqueous solubility limit, leading to precipitation.

  • Temperature Changes: If the experiment is performed at a lower temperature than the temperature at which the stock solution was prepared, the solubility may decrease, causing the compound to precipitate.

  • pH Shifts: Changes in the pH of the medium during the assay can alter the ionization state of your compound, reducing its solubility.

  • Compound Instability: The compound may be degrading over the course of the experiment, and the degradation products could be less soluble. The formimidamide group can be susceptible to hydrolysis, especially at non-neutral pH.

Q4: How stable is the formimidamide functional group in aqueous assay conditions?

Troubleshooting Guide

Issue: this compound Fails to Dissolve in Aqueous Buffer

Possible Causes and Solutions:

CauseRecommended Solution
Low Intrinsic Aqueous Solubility Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Then, dilute the stock solution into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Inappropriate pH Adjust the pH of the assay buffer. Since the compound has basic nitrogen atoms, decreasing the pH (e.g., to pH 5-6) may increase solubility through protonation. However, always verify that the pH change does not negatively impact your assay.
Insufficient Time or Agitation Allow for adequate mixing time after adding the compound to the buffer. Gentle vortexing or sonication can aid in dissolution.
Temperature Effects Gently warming the solution may increase solubility. However, be cautious as elevated temperatures can degrade the compound or affect other assay components. Ensure the temperature is maintained throughout the experiment.
Issue: Compound Precipitates Upon Dilution into Assay Buffer

Possible Causes and Solutions:

CauseRecommended Solution
Exceeding Aqueous Solubility Limit Decrease the final concentration of the compound in the assay. If a higher concentration is necessary, consider the use of co-solvents or solubility enhancers.
"Salting Out" Effect High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer.
Slow Dissolution of Concentrated Stock When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation. Add the stock solution dropwise while vortexing the buffer.

Quantitative Solubility Data

Since specific solubility data for this compound is not available in the literature, the following table provides solubility data for a structurally related compound, 2-aminopyrimidine, to serve as a general guide.

SolventTemperature (°C)SolubilityReference
Water20Moderately Soluble[1]
Ethanol20Soluble[1]
Acetone20Easily Soluble
Chloroform20Easily Soluble
Ether20Slightly Soluble
Benzene20Slightly Soluble

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources and are not quantitative values.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the required volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Assay Buffer
  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature.

  • Dilution: While vortexing the assay buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue to vortex the working solution for a brief period to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute Add dropwise with mixing mix Vortex/Sonicate dilute->mix working Final Working Solution mix->working assay Perform Assay working->assay

Diagram 1: Recommended workflow for preparing this compound solutions for assays.

troubleshooting_logic start Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes action_stock Use gentle heating or sonication. Consider a different organic solvent. check_stock->action_stock No consider_cosolvent Consider adding a co-solvent (e.g., up to 5% DMSO) to the aqueous buffer. check_dilution->consider_cosolvent Yes end Proceed with Assay check_dilution->end No action_stock->check_stock action_dilution Lower final concentration. Add stock to buffer slowly with vigorous mixing. Adjust buffer pH. action_dilution->end consider_cosolvent->action_dilution

Diagram 2: A logical troubleshooting guide for addressing solubility problems.

References

Technical Support Center: N-(Pyrimidin-2-yl)formimidamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Pyrimidin-2-yl)formimidamide and its derivatives.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions for these challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials; Side reactions consuming reactants.Ensure starting materials (2-aminopyrimidine, formylating agent) are pure and dry. Optimize reaction temperature and time based on the chosen solvent and formylating agent. Consider using a catalyst if applicable. Monitor reaction progress using TLC or LC-MS.
Presence of Unreacted 2-Aminopyrimidine Insufficient amount of formylating agent; Low reaction temperature or short reaction time.Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents). Increase the reaction temperature or prolong the reaction time.
Formation of a White Precipitate (Insoluble in common organic solvents) Possible formation of N,N'-bis(pyrimidin-2-yl)formamidine, especially when using triethyl orthoformate without a large excess of the amine.Use a significant excess of 2-aminopyrimidine when reacting with triethyl orthoformate to favor the formation of the desired product. Alternatively, use a formylating agent like DMF-DMA which is less prone to this side reaction.
Product Hydrolyzes During Work-up or Purification The formamidine group is susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions.[1]Perform aqueous work-up under neutral or slightly basic conditions. Use anhydrous solvents for extraction and purification. Minimize exposure to moisture during storage.
Observation of an Unexpected Higher Molecular Weight Impurity Potential formation of a dimer or trimer of the starting material or product, or reaction with impurities in the solvent or reagents. For instance, reactions of aminopyrimidines with aldehydes can form methylenebis(aminopyrimidines).[2]Ensure the use of high-purity, dry solvents and reagents. Analyze the impurity by MS and NMR to elucidate its structure. Adjust reaction conditions (e.g., concentration, temperature) to minimize its formation.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents; Inconsistent reaction conditions (temperature, stirring, moisture).Standardize the source and purity of all chemicals. Maintain strict control over reaction parameters. Ensure the reaction setup is consistently dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve the reaction of 2-aminopyrimidine with a formylating agent. Common formylating agents include dimethylformamide dimethyl acetal (DMF-DMA) and triethyl orthoformate.[3][4] The reaction with DMF-DMA is often preferred due to milder conditions and fewer side products.

Q2: What is the likely identity of a major, less polar side product observed on TLC?

A2: A common, less polar side product, particularly when using triethyl orthoformate, is N,N'-bis(pyrimidin-2-yl)formamidine. This results from the reaction of one molecule of the orthoformate with two molecules of 2-aminopyrimidine.

Q3: How can I prevent the hydrolysis of my this compound product?

A3: The formamidine functional group can be sensitive to water, especially in the presence of acid or base, leading to the formation of 2-aminopyrimidine and formic acid derivatives.[1] To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and conduct any aqueous work-up quickly and under neutral pH conditions. Store the final product in a desiccator.

Q4: Can the pyrimidine ring itself react under the formylation conditions?

A4: Generally, the exocyclic amino group of 2-aminopyrimidine is significantly more nucleophilic than the ring nitrogen atoms. Under typical formylation conditions, the reaction occurs selectively at the amino group. Evidence from reactions of aminopyrimidines with other electrophiles suggests the pyrimidine ring is not typically involved.[2]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Formylating agents like DMF-DMA and triethyl orthoformate can be irritating and should be handled in a well-ventilated fume hood. Reactions may be exothermic and should be monitored carefully, especially on a larger scale.

Experimental Protocols

Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide using DMF-DMA

This protocol is a general guideline based on literature procedures.[3]

Materials:

  • 2-Aminopyrimidine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous benzene or toluene

  • Anhydrous diethyl ether or hexane

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous benzene or toluene, add DMF-DMA (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel using an appropriate eluent.

Visualizations

Synthetic Pathway and Potential Side Reactions

synthesis_troubleshooting cluster_reactants Reactants cluster_product Desired Product cluster_side_products Potential Side Products / Issues 2-AP 2-Aminopyrimidine Bis-adduct N,N'-bis(pyrimidin-2-yl)formamidine 2-AP->Bis-adduct + Triethyl Orthoformate (Side Reaction) Unreacted Unreacted 2-Aminopyrimidine 2-AP->Unreacted Incomplete Reaction Formylating_Agent Formylating Agent (e.g., DMF-DMA) Product This compound Formylating_Agent->Product Hydrolysis 2-Aminopyrimidine (from Hydrolysis) Product->Hydrolysis + H2O (Work-up/Storage)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or Impure Product analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis unreacted_sm High Amount of Unreacted Starting Material? analysis->unreacted_sm hydrolysis_product Presence of Hydrolysis Product (2-Aminopyrimidine)? analysis->hydrolysis_product unknown_impurity Presence of an Unknown Impurity? analysis->unknown_impurity unreacted_sm->hydrolysis_product No optimize_conditions Increase Reaction Time/Temp Use Excess Formylating Agent unreacted_sm->optimize_conditions Yes hydrolysis_product->unknown_impurity No anhydrous_workup Use Anhydrous Solvents Neutral pH Work-up hydrolysis_product->anhydrous_workup Yes purify_reagents Purify Starting Materials Use High-Purity Solvents unknown_impurity->purify_reagents Yes

Caption: Troubleshooting workflow for synthesis issues.

References

"refining analytical methods for N-(Pyrimidin-2-yl)formimidamide detection"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of N-(Pyrimidin-2-yl)formimidamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.

Q2: How should I prepare samples containing this compound for analysis?

A2: Sample preparation is critical for accurate analysis. A general workflow includes sample extraction with a suitable organic solvent, followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances. The choice of solvent and SPE sorbent will depend on the sample matrix.

Q3: What are the potential stability issues for this compound during analysis?

A3: this compound may be susceptible to hydrolysis, especially at extreme pH values. It is crucial to control the pH of the mobile phase and sample diluent. Additionally, exposure to high temperatures and direct light should be minimized to prevent degradation.

Q4: How can I confirm the identity of this compound in my samples?

A4: Identity confirmation can be achieved by comparing the retention time and UV spectrum of the analyte with a certified reference standard. For unequivocal identification, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition. The mass spectral fragmentation pattern can also serve as a fingerprint for the compound.[1][2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV/MS.

HPLC-UV/MS Analysis
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of the analyte.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with residual silanols on the column.Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[4][5]Ensure proper mobile phase mixing and degassing. Check the HPLC pump for leaks or worn seals.[6][7]
Column temperature variations.[5]Use a column oven to maintain a stable temperature.
Column aging or contamination.Flush the column with a strong solvent or replace it if necessary.
Low Signal Intensity or No Peak The detector is not set to the correct wavelength.Determine the UV-max of this compound and set the detector accordingly.
Sample degradation.Prepare fresh samples and standards and store them under appropriate conditions (e.g., refrigerated, protected from light).
Issues with the mass spectrometer ionization source.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Check for contamination.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.[4][5]Use HPLC-grade solvents and filter the mobile phase. Flush the detector flow cell.
Air bubbles in the system.[4]Degas the mobile phase thoroughly. Purge the pump and detector.
Detector lamp nearing the end of its life.Replace the detector lamp.

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated analytical methods for this compound detection.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Recovery 98-102%

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion > Product Ion (To be determined empirically)
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Recovery 95-105%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Analysis
  • System Preparation: Set up the HPLC system as per the parameters in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Injection: Inject 10 µL of each standard and the prepared sample extracts.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample Sample Collection Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation Evaporation->HPLC Detector UV/MS Detection HPLC->Detector Data Data Analysis Detector->Data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Encountered check_peak Abnormal Peak Shape? start->check_peak check_rt Inconsistent Retention Time? check_peak->check_rt No adjust_ph Adjust Mobile Phase pH check_peak->adjust_ph Yes check_signal Low/No Signal? check_rt->check_signal No check_flow Verify Flow Rate & Composition check_rt->check_flow Yes check_wavelength Verify Detector Wavelength/Parameters check_signal->check_wavelength Yes end Problem Resolved check_signal->end No check_conc Check Sample Concentration adjust_ph->check_conc check_conc->end check_temp Ensure Stable Temperature check_flow->check_temp check_temp->end check_degradation Assess Sample Stability check_wavelength->check_degradation check_degradation->end

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resistance mechanisms encountered during experiments with N-(Pyrimidin-2-yl)formimidamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of acquired resistance to this compound-based compounds?

Based on studies of similar pyrimidine derivatives, several resistance mechanisms could arise:

  • Target Alteration: Mutations in the target protein can prevent the compound from binding effectively. This is a common resistance mechanism for kinase inhibitors.

  • Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Changes in cellular metabolism, such as increased mitochondrial respiration, have been associated with resistance to some pyrimidine-based drugs.[1]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing for continued proliferation and survival.

  • Decreased Drug Activation or Increased Inactivation: If the compound is a prodrug, resistance can emerge from reduced activity of the enzyme required for its activation. Conversely, increased activity of drug-metabolizing enzymes can lead to faster inactivation.

Q2: Are there known cross-resistance patterns with other drugs?

Cross-resistance can occur, but it is not always the case. For instance, a novel microtubule destabilizing agent with a pyridine-pyrimidine structure did not show cross-resistance with other microtubule targeting agents.[1] However, if the resistance mechanism is broad, such as the upregulation of multidrug resistance pumps, cross-resistance to other chemotherapeutic agents is likely.

Q3: How can I determine if my cell line has developed resistance?

A significant increase in the half-maximal inhibitory concentration (IC50) value of the compound compared to the parental cell line is the primary indicator of resistance. This is typically determined using a cell viability assay.

Troubleshooting Guide

Problem 1: Decreased efficacy of the this compound compound in long-term cell culture.
  • Question: My compound is showing a reduced effect on my cancer cell line after several passages. What could be the cause and how do I investigate it?

  • Possible Cause 1: Development of acquired resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line with that of the original, sensitive parental cell line. A significant shift in the IC50 indicates resistance.

      • Sequence the Target Gene: If the molecular target of your compound is known, sequence the gene encoding for it in both the sensitive and resistant cells to identify potential mutations in the drug-binding site.

      • Analyze Target Protein Expression: Use Western blotting to check for changes in the expression level of the target protein.

      • Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in a flow cytometry-based assay to determine if there is increased efflux pump activity in the resistant cells.

  • Possible Cause 2: Compound instability or degradation.

    • Troubleshooting Steps:

      • Check Compound Integrity: Verify the purity and concentration of your compound stock solution using methods like HPLC or mass spectrometry.

      • Assess Stability in Media: Incubate the compound in your cell culture media for the duration of your experiment and then measure its concentration to check for degradation.

Problem 2: Unexpected off-target effects or toxicity at higher concentrations.
  • Question: To overcome reduced sensitivity, I increased the concentration of my compound, but now I'm observing significant toxicity or effects unrelated to its known mechanism. Why is this happening?

  • Possible Cause: Inhibition of other cellular targets.

    • Troubleshooting Steps:

      • Kinase Profiling: If your compound is a kinase inhibitor, perform a broad kinase profiling assay to identify other kinases that are inhibited at higher concentrations.

      • Phenotypic Screening: Use high-content imaging or other phenotypic screening platforms to characterize the cellular effects at different concentrations and compare them to known off-target effects of similar compounds.

      • Consult Literature on Related Compounds: Research other N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine or similar pyrimidine derivatives to see if they have known off-target activities.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for related pyrimidine derivatives to provide a comparative context for experimental results.

Compound/DerivativeTarget/ActivityCell LineIC50 / Kᵢ ValueReference
D4-9-31Microtubule Destabilizing AgentA2780Not specified[1]
ZD1694Thymidylate Synthase InhibitorHCT-8IC50 for in situ TS inhibition 27-fold higher in resistant cells[3]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A and B Kinase Inhibitor-Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B)[2]
N-(pyrimidin-2-yl)alkyl/arylamide derivatives (3b, 3h)Quorum Sensing Inhibitors (Pseudomonas aeruginosa)-Inhibition zones: 17.66 mm, 17.33 mm[4]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound compound in culture media. Replace the media in the wells with the media containing the compound at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Protein Expression
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to compare the protein expression levels between samples.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival This compound This compound This compound->Signaling Cascade (e.g., MAPK/ERK)

Caption: Hypothetical signaling pathway targeted by this compound.

Resistance_Mechanism cluster_cell Resistant Cell Drug N-(Pyrimidin-2-yl) formimidamide Target (Mutated) Target (Mutated) Drug->Target (Mutated) Reduced Binding Efflux Pump (Upregulated) Efflux Pump (Upregulated) Drug->Efflux Pump (Upregulated) Expulsion Cell Survival Cell Survival Target (Mutated)->Cell Survival Blocked Signal Efflux Pump (Upregulated)->Drug Bypass Pathway (Activated) Bypass Pathway (Activated) Bypass Pathway (Activated)->Cell Survival

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow A Observe Decreased Drug Efficacy B Perform IC50 Assay (MTT/CTG) A->B C Resistance Confirmed? B->C D Sequence Target Gene C->D Yes H Check Compound Stability (HPLC) C->H No E Analyze Protein Expression (Western Blot) D->E F Assess Drug Efflux (Flow Cytometry) E->F G Investigate Bypass Pathways F->G I No Resistance H->I

Caption: Workflow for investigating suspected drug resistance.

References

Technical Support Center: Scale-Up Synthesis of N-(Pyrimidin-2-yl)formimidamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(Pyrimidin-2-yl)formimidamide and its derivatives. The information focuses on the common synthetic route involving the reaction of 2-aminopyrimidine with an amide acetal, such as dimethylformamide dimethylacetal (DMF-DMA).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the reaction between 2-aminopyrimidine and DMF-DMA?

A1: The most critical parameters for successful scale-up are:

  • Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: A controlled addition rate of the limiting reagent is necessary to manage the reaction exotherm and maintain optimal concentration profiles.

  • Mixing Efficiency: Adequate agitation is required to ensure homogeneity, especially in larger reactor volumes, to promote heat and mass transfer.

  • Solvent Selection and Purity: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and the impurity profile. Ensure the solvent is dry and of appropriate grade.

  • Moisture Control: The reaction is sensitive to moisture, which can lead to the formation of byproducts. All reagents and equipment should be thoroughly dried.

Q2: I am observing a lower than expected yield upon scaling up the reaction. What are the potential causes?

A2: Several factors can contribute to a decrease in yield during scale-up:

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: Failure to dissipate the heat of reaction effectively can lead to thermal degradation of reactants or products.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Product Isolation Issues: The efficiency of product isolation and purification may differ at a larger scale. Review your crystallization, filtration, and drying procedures.

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the DMF-DMA and the formimidamide product.

Q3: What are the common impurities encountered in the synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, and how can they be minimized?

A3: Common impurities and strategies for their minimization are summarized in the table below.

Impurity NamePotential SourceMinimization Strategy
Unreacted 2-aminopyrimidineIncomplete reactionIncrease reaction time, optimize temperature, or use a slight excess of DMF-DMA.
N,N-Dimethylformamide (DMF)Hydrolysis of DMF-DMAEnsure anhydrous conditions; use high-purity, dry solvents.
Polymeric byproductsUncontrolled reaction temperatureMaintain strict temperature control and ensure efficient mixing.
MethanolByproduct of the reactionEfficiently remove during work-up and purification (e.g., under vacuum).

Q4: Are there any safety considerations I should be aware of when scaling up this synthesis?

A4: Yes, several safety precautions should be taken:

  • Exotherm Management: Be prepared for a potential exotherm. Use a reactor with adequate cooling capacity and consider a semi-batch process (controlled addition of one reagent).

  • Reagent Handling: DMF-DMA is flammable and moisture-sensitive. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Hazards: If using solvents like benzene (as mentioned in some literature for lab-scale), be aware of their toxicity and flammability.[1] Consider replacing them with safer alternatives like toluene or heptane for scale-up.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Reaction is sluggish or does not go to completion. 1. Low reaction temperature.2. Poor quality of reagents.3. Inadequate mixing.1. Gradually increase the reaction temperature while monitoring for exotherms.2. Check the purity of 2-aminopyrimidine and DMF-DMA.3. Increase the agitation speed.
Product is an oil or difficult to crystallize. 1. Presence of impurities (e.g., excess DMF, solvent).2. Inappropriate crystallization solvent.1. Ensure complete removal of volatile byproducts and solvents under vacuum.2. Perform a solvent screen to find a suitable anti-solvent for crystallization.
Product discoloration (e.g., yellow or brown). 1. Reaction temperature too high, leading to degradation.2. Air/oxygen contamination.1. Lower the reaction temperature.2. Conduct the reaction under an inert atmosphere.
Batch-to-batch inconsistency. 1. Variation in raw material quality.2. Lack of strict control over reaction parameters.1. Qualify raw material suppliers and test incoming batches.2. Implement strict process controls for temperature, addition rates, and mixing.

Experimental Protocols

Laboratory-Scale Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide

A common laboratory procedure involves the reaction of 2-aminopyrimidine with dimethylformamide dimethylacetal (DMF-DMA).[1] In a typical setup, 2-aminopyrimidine is dissolved in a suitable solvent, such as benzene, and DMF-DMA is added. The mixture is then heated to reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified, often by recrystallization.

Proposed Scale-Up Protocol (Illustrative)

1. Reactor Setup:

  • A jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet is recommended.

  • Ensure the reactor is clean and dry before use.

2. Reagent Charging:

  • Charge the reactor with 2-aminopyrimidine and the selected solvent (e.g., toluene).

  • Begin agitation and purge the reactor with nitrogen.

3. Reaction:

  • Heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Add DMF-DMA dropwise via an addition funnel or pump over a period of 1-2 hours, monitoring the internal temperature closely.

  • Maintain the reaction temperature for 4-6 hours after the addition is complete, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and methanol byproduct.

  • Add an anti-solvent (e.g., heptane) to precipitate the product.

  • Filter the solid product, wash with the anti-solvent, and dry under vacuum.

Visualizations

Scale_Up_Workflow Scale-Up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Reactor Setup & Drying B Raw Material Charging (2-aminopyrimidine, Solvent) A->B C Heat to Temperature B->C D Controlled Addition of DMF-DMA C->D E Reaction Monitoring (IPC) D->E F Cooling E->F Reaction Complete G Solvent Removal F->G H Crystallization/Precipitation G->H I Filtration & Washing H->I J Drying I->J K This compound Derivative J->K

Caption: A generalized workflow for the scale-up synthesis of this compound derivatives.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1 Increase reaction time or temperature. Verify with IPC. Q1->A1 No Q2 Was an exotherm observed? Q1->Q2 Yes A2 Improve cooling efficiency. Slow down reagent addition. Q2->A2 Yes Q3 Is the product pure? Q2->Q3 No A3 Analyze for impurities. Optimize purification step. Q3->A3 No A4 Check for mechanical losses during filtration and transfer. Q3->A4 Yes

Caption: A decision tree to troubleshoot common causes of low yield during scale-up.

References

Validation & Comparative

Validating the Biological Target of N-(Pyrimidin-2-yl)formimidamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the biological target of a novel compound is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comparative overview of modern experimental techniques for validating the biological target of N-(Pyrimidin-2-yl)formimidamide, a molecule with a scaffold common to many biologically active compounds.

While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs are present in compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Pyrimidine-based drugs, for instance, are known to target a variety of proteins, including kinases and enzymes, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[5][6] Formamidine pesticides have been shown to interact with octopamine receptors in insects and can modulate various signaling pathways.[7][8]

This guide, therefore, presents a general framework for identifying and validating a hypothesized biological target for a compound like this compound, offering objective comparisons of key experimental methods and their protocols.

General Workflow for Target Identification and Validation

The process of validating a biological target is a multi-step endeavor that begins with a hypothesis and proceeds through increasingly rigorous biophysical and cellular confirmation. The goal is to build a strong case that the compound directly binds to the intended target and that this binding event is responsible for the observed biological effect.

Target Validation Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Target Engagement cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Confirmation of Interaction Phenotypic Screening Phenotypic Screening Hypothesized Target Hypothesized Target Phenotypic Screening->Hypothesized Target In Silico Prediction In Silico Prediction In Silico Prediction->Hypothesized Target CETSA Cellular Thermal Shift Assay (CETSA) Hypothesized Target->CETSA Test direct binding in cellular context Direct Target Engagement\nin Cells Direct Target Engagement in Cells CETSA->Direct Target Engagement\nin Cells DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Direct Target Engagement\nin Cells SPR Surface Plasmon Resonance (SPR) Direct Target Engagement\nin Cells->SPR Quantify binding parameters in vitro Binding Affinity & Kinetics Binding Affinity & Kinetics SPR->Binding Affinity & Kinetics ITC Isothermal Titration Calorimetry (ITC) ITC->Binding Affinity & Kinetics AlphaScreen AlphaScreen AlphaScreen->Binding Affinity & Kinetics Co-IP Co-Immunoprecipitation (Co-IP) Binding Affinity & Kinetics->Co-IP Confirm interaction in endogenous setting Validated Target Validated Target Co-IP->Validated Target Genetic Methods Genetic Knockdown/out Genetic Methods->Validated Target CETSA Workflow Start Start Cell_Culture 1. Culture and treat cells (Drug vs. Vehicle) Start->Cell_Culture Harvest_Lysis 2. Harvest and lyse cells Cell_Culture->Harvest_Lysis Heat_Challenge 3. Aliquot and heat lysate across a temperature gradient Harvest_Lysis->Heat_Challenge Centrifugation 4. Centrifuge to pellet aggregated proteins Heat_Challenge->Centrifugation Supernatant_Collection 5. Collect supernatant (soluble protein fraction) Centrifugation->Supernatant_Collection Analysis 6. Quantify soluble target protein (e.g., Western Blot) Supernatant_Collection->Analysis Data_Plotting 7. Plot % soluble protein vs. temperature Analysis->Data_Plotting End Target Engagement Confirmed? Data_Plotting->End Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Kinase_A Upstream Kinase (Target) Receptor->Kinase_A activates (P) Kinase_B Downstream Kinase Kinase_A->Kinase_B activates (P) Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates (P) Cellular_Response Proliferation, Survival Transcription_Factor->Cellular_Response regulates gene expression for Compound This compound Compound->Kinase_A inhibits

References

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Template for N-(Pyrimidin-2-yl)formimidamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(Pyrimidin-2-yl)formimidamide is a pyrimidine derivative of interest. However, publicly available data on its specific biological targets and inhibitory activities is currently limited, precluding a direct comparative analysis with known inhibitors. To address this, the following guide provides a comprehensive comparative framework using a well-characterized class of pyrimidine-based drugs: Aurora A kinase inhibitors. This guide is intended to serve as a template for researchers and drug development professionals on how to structure a comparative analysis for novel compounds like this compound once target and activity data become available.

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression is linked to tumorigenesis.[1] This makes it a significant target for cancer therapy. This guide will compare the performance of several known Aurora A kinase inhibitors, presenting their inhibitory activities, experimental protocols for assessment, and visualizing the relevant signaling pathway.

Quantitative Data on Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of selected Aurora A kinase inhibitors. A lower IC50 value indicates a higher potency.

CompoundTarget KinaseIC50 (nM)Selectivity Notes
Alisertib (MLN8237) Aurora A1.2[2][3]>200-fold selective for Aurora A over Aurora B (IC50 = 396.5 nM)[2][4]
MK-5108 (VX-689) Aurora A0.064[5][6]220-fold selective for Aurora A over Aurora B and 190-fold over Aurora C[5]
ENMD-2076 Aurora A14[7][8]Multi-targeted kinase inhibitor, also inhibits Flt3 (IC50 = 1.86 nM) and VEGFR2 (IC50 = 40 nM)[7][8]

Experimental Protocols

A standardized in vitro kinase inhibition assay is essential for comparing the potency of different compounds. Below is a representative protocol for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (e.g., Alisertib, MK-5108, ENMD-2076) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Microplate reader (luminometer)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of the microplate.

    • Add the recombinant Aurora A kinase to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection (using ADP-Glo™ Assay as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.[9]

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.[9]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Analysis:

    • Measure the luminescence of each well using a microplate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in the cell cycle and its downstream effects, which are inhibited by the compounds discussed.

AuroraA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Plk1 Plk1 AuroraA Aurora A Kinase Plk1->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraA->Chromosome Inhibitors Alisertib MK-5108 ENMD-2076 Inhibitors->AuroraA Inhibits Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis

Caption: Aurora A Kinase Signaling Pathway and Points of Inhibition.

References

"structure-activity relationship (SAR) studies of N-(Pyrimidin-2-yl)formimidamide analogs"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(Pyrimidin-2-yl)formimidamide Analogs and Related Compounds as Quorum Sensing Inhibitors

This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound analogs and a closely related series of N-(pyrimidin-2-yl)alkyl/arylamide derivatives. The focus is on their potential as quorum sensing (QS) inhibitors, a promising avenue for the development of novel antimicrobial therapies. While direct and extensive SAR data for this compound analogs is limited in publicly available research, the synthesis of its core structure, N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, has been reported. This guide leverages a comprehensive study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives to draw parallels and provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and Quorum Sensing

The formamidine functional group is recognized for its diverse biological activities, including antimicrobial and anticancer properties. When coupled with a pyrimidine ring, a key scaffold in many therapeutic agents, the resulting this compound core represents a promising starting point for the design of new bioactive molecules.

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, both of which are crucial for the establishment of chronic infections and contribute to antimicrobial resistance.[1] The inhibition of QS pathways is, therefore, an attractive strategy to combat bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.[1]

This guide will focus on the anti-QS activity of N-(pyrimidin-2-yl) derivatives against Pseudomonas aeruginosa, a significant opportunistic human pathogen.

Comparative Biological Activity

A series of N-(pyrimidin-2-yl)alkyl/arylamide derivatives were synthesized and evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The anti-QS activity was quantified by measuring the zone of inhibition. The results for a selection of these compounds are summarized in the table below.

Compound IDR GroupZone of Inhibition (mm)Binding Affinity (kcal/mol)
3b 4-fluorophenyl17.66 ± 6.17-7.9
3h 3,4-dichlorophenyl17.33 ± 0.66-8.4
3d 4-chlorophenyl14.00 ± 6.24-7.8
3a Phenyl--6.9
3c 2-chlorophenyl--7.5
3e 2,4-dichlorophenyl--8.1
3f 4-bromophenyl--7.9
3g 4-methylphenyl--7.2
3i 4-nitrophenyl--7.6
3j Naphthyl--8.2

Data extracted from a study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa.[1]

From the data, several key structure-activity relationships can be deduced:

  • Halogen Substitution: The presence of halogen substituents on the phenyl ring generally enhances anti-QS activity. Compounds 3b (4-fluoro), 3d (4-chloro), and 3h (3,4-dichloro) exhibited the highest activity.

  • Position of Substitution: The position of the halogen substituent appears to be important. For instance, comparing the dichlorophenyl analogs, the 3,4-dichloro substitution (3h ) was highly active.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group in 3i , also appears to be favorable for activity.

  • Bulky Aromatic Systems: A larger aromatic system, such as the naphthyl group in 3j , resulted in a high predicted binding affinity.

Experimental Protocols

General Synthesis of N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives

The synthesis of the N-(pyrimidin-2-yl)alkyl/arylamide derivatives involved the reaction of 2-aminopyrimidine with various substituted acyl chlorides in an appropriate solvent.

Step 1: Synthesis of Acyl Chlorides Substituted benzoic acids were refluxed with thionyl chloride to produce the corresponding acyl chlorides.

Step 2: Amide Formation 2-Aminopyrimidine was dissolved in a suitable solvent, and the synthesized acyl chloride was added dropwise at a low temperature. The reaction mixture was then stirred at room temperature until completion. The resulting solid was filtered, washed, and recrystallized to yield the final N-(pyrimidin-2-yl)alkyl/arylamide product.

Quorum Sensing Inhibitory Assay

The anti-quorum sensing activity of the synthesized compounds was evaluated using a well-diffusion assay with Pseudomonas aeruginosa as the test organism.

  • Preparation of Bacterial Lawn: A standardized inoculum of Pseudomonas aeruginosa was uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Well Diffusion: Wells were punched into the agar, and a specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters. A larger zone of inhibition indicates greater anti-QS activity.

Molecular Docking Studies

To understand the molecular basis of the observed biological activity, molecular docking studies were performed.

  • Protein and Ligand Preparation: The 3D structure of the target quorum sensing receptor protein (e.g., LasR of P. aeruginosa) was obtained from the Protein Data Bank. The structures of the synthesized compounds (ligands) were drawn and energy-minimized.

  • Docking Simulation: A molecular docking program was used to predict the binding mode and affinity of each ligand to the active site of the receptor protein.

  • Analysis: The docking results were analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein, and the binding affinities were calculated.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Refinement Start 2-Aminopyrimidine + Substituted Acyl Chlorides Synthesis N-(Pyrimidin-2-yl) alkyl/arylamide Analogs Start->Synthesis QS_Assay Quorum Sensing Inhibitory Assay Synthesis->QS_Assay Testing Docking Molecular Docking Synthesis->Docking In Silico Study Data Quantitative Data (Zone of Inhibition) QS_Assay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Docking->SAR_Analysis

Caption: General workflow for a structure-activity relationship study.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LasI) Autoinducer Autoinducer (AHL) Signal_Synthase->Autoinducer Produces Receptor Receptor Protein (e.g., LasR) Autoinducer->Receptor Binds to Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Inhibitor N-(Pyrimidin-2-yl) Derivative Inhibitor->Receptor Inhibits

Caption: Simplified quorum sensing signaling pathway and point of inhibition.

SAR_Summary cluster_substituents Substitutions on Phenyl Ring Core N-(Pyrimidin-2-yl)amide Core Halogen Halogen (F, Cl, Br) - Increased Activity Core->Halogen Modification Electron_Withdrawing Electron-Withdrawing (e.g., NO2) - Favorable Core->Electron_Withdrawing Modification Bulky_Aromatic Bulky Aromatic (Naphthyl) - High Binding Affinity Core->Bulky_Aromatic Modification Unsubstituted Unsubstituted - Lower Activity Core->Unsubstituted Modification

Caption: SAR summary for N-(Pyrimidin-2-yl)amide derivatives.

References

"cross-validation of N-(Pyrimidin-2-yl)formimidamide's in vitro and in vivo efficacy"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of pyrimidine-based compounds in preclinical studies. This guide provides a framework for evaluating the efficacy of novel pyrimidine derivatives by comparing available data on related structures.

Comparative In Vitro Efficacy of Pyrimidine Derivatives

The in vitro activity of several pyrimidine derivatives has been evaluated across different therapeutic areas. The following table summarizes the reported efficacy metrics, such as IC50 and zone of inhibition, providing a basis for comparing the potency of these compounds.

Compound ClassTarget/AssayKey Efficacy MetricReference Compound(s)Source
N-(Pyrimidin-2-yl)alkyl/arylamidesQuorum Sensing Inhibition (Pseudomonas aeruginosa)Inhibition Zone: 14.00 - 17.66 mm-[3]
4-nitro-N-pyrimidin-2-ylbenzenesulfonamidesAnti-leishmanial Activity (Leishmania infantum)Significant activity with good selectivity index-[4]
Pyrimidin-2-amine DerivativesPLK4 InhibitionIC50: 0.0067 µM-[5]
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic Activity (HSC-T6 cells)IC50: 45.69 - 45.81 µMPirfenidone, Bipy55'DC[1][2]
N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidinesTLR4 AntagonismIC50: Low micromolar range-[6]

Comparative In Vivo Efficacy of Pyrimidine Derivatives

In vivo studies are crucial for validating the therapeutic potential of drug candidates. The table below presents available in vivo data for selected pyrimidine derivatives, highlighting their efficacy in animal models.

Compound ClassAnimal ModelTreatment RegimenKey Efficacy OutcomeSource
4-nitro-N-pyrimidin-2-ylbenzenesulfonamidesBalb/c mice model of L. infantum5 mg/kg/day for 10 days (intraperitoneal)~99% reduction in parasite burden[4]
N-(thiophen-2-yl) nicotinamide derivativesCucumber Downy Mildew (field trial)100 mg/L and 200 mg/L70% and 79% control efficacy, respectively[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

In Vitro Anti-leishmanial Activity Assay
  • Cell Line: Leishmania infantum promastigotes.

  • Methodology: A series of synthesized compounds containing nitrobenzene and sulfonamido moieties were evaluated for their leishmanicidal effect. The activity of the compounds was assessed against the promastigote form of L. infantum.

  • Data Analysis: The activity was considered significant based on a good selectivity index.

In Vivo Anti-leishmanial Study in Balb/c Mice
  • Animal Model: Balb/c mice infected with L. infantum.

  • Treatment: The test compounds were administered via intraperitoneal injection at a dose of 5 mg/kg/day for 10 consecutive days.

  • Efficacy Measurement: The parasite burden in the treated mice was quantified and compared to that in untreated control mice to determine the percentage reduction.

MTT Assay for Anti-proliferative Activity
  • Cell Lines: Immortalized rat hepatic stellate cells (HSC-T6).

  • Methodology: The inhibitory activity of the synthesized compounds on cell proliferation was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Control: Pirfenidone and Bipy55'DC were used as positive control compounds.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated for each compound.

Visualizing Biological Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Quorum Sensing Signaling Pathway in P. aeruginosa LasR LasR Protein TargetGenes Virulence Factor Genes LasR->TargetGenes regulates expression of RhlR RhlR Protein RhlR->TargetGenes regulates expression of Autoinducer Autoinducer Signal Autoinducer->LasR activates Autoinducer->RhlR activates PyrimidineDerivative N-(Pyrimidin-2-yl) formimidamide Derivative PyrimidineDerivative->LasR inhibits PyrimidineDerivative->RhlR inhibits

Caption: A diagram illustrating the quorum sensing pathway in P. aeruginosa and the inhibitory action of pyrimidine derivatives.

G cluster_1 In Vivo Efficacy Evaluation Workflow start Disease Model Induction (e.g., Xenograft) treatment Treatment with Pyrimidine Derivative start->treatment control Vehicle Control Treatment start->control monitoring Tumor Growth Monitoring treatment->monitoring control->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight) monitoring->endpoint

Caption: A generalized workflow for assessing the in vivo efficacy of a pyrimidine derivative in a xenograft cancer model.

References

N-(Pyrimidin-2-yl)formimidamide and Its Place Among Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. From anticancer agents to antimicrobial drugs, the versatility of the pyrimidine ring has led to the development of numerous therapeutics. This guide provides a comparative study of N-(Pyrimidin-2-yl)formimidamide against other notable pyrimidine derivatives, offering insights into their potential applications based on available data and structure-activity relationships. While extensive experimental data for this compound is not widely available in the public domain, its structural features suggest potential biological activities inherent to the formamidine and pyrimidine classes. This comparison will draw upon data from well-characterized pyrimidine derivatives to provide a predictive context for its potential performance.

Comparative Overview of Pyrimidine Derivatives

To understand the potential of this compound, it is essential to compare it with established pyrimidine derivatives that have distinct and well-documented biological activities. This guide focuses on a comparison with 5-Fluorouracil, a widely used anticancer drug, and a representative 2-aminopyrimidine derivative with demonstrated antimicrobial properties.

CompoundChemical StructurePrimary Biological ActivityMechanism of Action (if known)Potency (Example Data)
This compound Chemical structure of this compoundNot extensively studied. Potential anticancer and antimicrobial activities are hypothesized based on the formamidine moiety.[1]Not established. May involve metal chelation or interaction with biological macromolecules.Data not available.
5-Fluorouracil (5-FU) Chemical structure of 5-FluorouracilAnticancerInhibition of thymidylate synthase (TS), leading to disruption of DNA synthesis and repair.[2][3][4]IC50 values are highly dependent on the cancer cell line, ranging from micromolar to millimolar concentrations.
2-Aminopyrimidine Derivative (Compound 10 from Melander et al.) Chemical structure of a 2-aminopyrimidine derivativeAntimicrobial (biofilm inhibition)Modulation of bacterial biofilm formation.[5] The exact molecular target is often under investigation for novel antimicrobial candidates.IC50 of 84 µM against MRSA biofilm formation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the key biological activities discussed in this guide.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds (e.g., 5-Fluorouracil as a positive control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Biofilm Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the formation of bacterial biofilms.

  • Bacterial Culture: A bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown overnight in a suitable broth medium.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Biofilm Growth: The overnight bacterial culture is diluted and added to the wells of a 96-well microtiter plate. The test compounds at various concentrations are then added to the wells.

  • Incubation: The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24 hours) at an appropriate temperature (e.g., 37°C).

  • Quantification of Biofilm: After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed to remove any non-adherent cells. The remaining biofilm is stained with a solution such as crystal violet.

  • Measurement: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance readings are proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, can be determined from a dose-response curve.[5]

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action and experimental processes is enhanced through visual diagrams.

anticancer_pathway 5-Fluorouracil 5-Fluorouracil Thymidylate Synthase (TS) Thymidylate Synthase (TS) 5-Fluorouracil->Thymidylate Synthase (TS) Inhibits dTMP dTMP dUMP dUMP dUMP->dTMP Methylation   TS DNA Synthesis & Repair DNA Synthesis & Repair dTMP->DNA Synthesis & Repair Precursor for

Caption: Mechanism of action of 5-Fluorouracil.

experimental_workflow cluster_0 Cell Viability Assay cluster_1 Biofilm Inhibition Assay A Seed Cancer Cells in 96-well plate B Treat with Pyrimidine Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G H Inoculate Bacteria with Compounds I Incubate for 24h H->I J Wash and Stain with Crystal Violet I->J K Solubilize Stain J->K L Measure Absorbance K->L M Calculate % Inhibition L->M

Caption: Workflow for anticancer and antimicrobial assays.

References

Comparative Guide to the Reproducibility of Experimental Results with N-(Pyrimidin-2-yl)formimidamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis and biological activities of N-(Pyrimidin-2-yl)formimidamide and related pyrimidine derivatives. The information is intended for researchers, scientists, and drug development professionals to assess the reproducibility and potential applications of these compounds.

Executive Summary

This compound and its derivatives are a class of compounds with a wide range of reported biological activities, including antifungal, antimicrobial, and cytotoxic effects. This guide summarizes the available data on their synthesis and biological performance, providing a framework for evaluating the consistency of experimental outcomes. While direct studies on the reproducibility of this compound are limited, a comparative analysis of reported data for analogous compounds can infer the expected consistency of results.

Synthesis and Characterization

The synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide has been reported via the reaction of 2-aminopyrimidine with dimethylformamide dimethylacetal (DMF-DMA).[1] The structural confirmation of the resulting ligand is typically achieved through spectroscopic methods, primarily 1H NMR.

Table 1: Synthesis and Spectral Data of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide
CompoundStarting MaterialsSolventSpectroscopic Data (1H NMR)Reference
N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide2-aminopyrimidine, Dimethylformamide dimethylacetalBenzeneδ 3.01 (s, 3H, N-CH3), 3.11 (s, 3H, N-CH3), 6.91 (t, J=4.8 Hz, 1H, C5-H pyrimidine)[1]
Experimental Protocol: Synthesis of N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide[1]
  • Dissolve 2-aminopyrimidine in benzene.

  • Add dimethylformamide dimethylacetal (DMF-DMA) to the solution.

  • The reaction mixture is then processed to afford the N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide ligand.

  • Confirm the structure of the resulting product using spectroscopic methods, such as 1H NMR.

Comparative Biological Activity

While specific biological activity data for the parent this compound is not extensively available in the provided results, various derivatives containing the pyrimidine core have been evaluated for their antifungal, antimicrobial, and cytotoxic properties. This section compares the performance of these derivatives.

Antifungal Activity

A study on pyrimidine derivatives containing an amide moiety demonstrated significant antifungal activity against various plant fungal diseases.[2]

Compound IDTarget FungiInhibition Rate (%)EC50 (μg/ml)Reference
5f Phomopsis sp.100Not Reported[2]
5o Phomopsis sp.10010.5[2]
Pyrimethanil (Standard) Phomopsis sp.85.132.1[2]
Antimicrobial Activity

New N-formyl tetrahydropyrimidine derivatives have been synthesized and screened for their in-vitro antibacterial and antifungal activity.[3]

Compound IDBacillus coccusPseudomonas aeruginosaAspergillus nigerReference
4a ActiveModerately ActiveModerately Active[3]
4b Moderately ActiveActiveModerately Active[3]
4e ActiveModerately ActiveModerately Active[3]
4i Moderately ActiveModerately ActiveActive[3]
4k Moderately ActiveActiveModerately Active[3]
4l ActiveActiveActive[3]
Amoxicillin (Standard) 24--[3]
Ciprofloxacin (Standard) -22-[3]
Greseofulvin (Standard) --25[3]

Activity is determined by the zone of inhibition compared to standard drugs.

Cytotoxicity

N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides have demonstrated cytotoxicity against various cultured cell lines.[4]

Compound ClassEffect on Cell GrowthTargetReference
N-substituted succinimidesMore effective than unsubstituted succinimideL1210 leukemia DNA synthesis[4]
PhthalimideMore potent than its N-substituted derivativesL1210 leukemia DNA synthesis[4]

Experimental Protocols

Antifungal Activity Assay[2]

Detailed protocols for the in-vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal are crucial for reproducibility. While the specific methodology is not detailed in the provided search result, a general protocol would involve:

  • Preparation of fungal cultures on a suitable medium (e.g., Potato Dextrose Agar).

  • Application of the test compounds at various concentrations to the fungal cultures.

  • Incubation under controlled conditions.

  • Measurement of the inhibition of fungal growth, typically by measuring the diameter of the fungal colony.

  • Calculation of the inhibition rate and EC50 values.

Antimicrobial Activity Assay (Zone of Inhibition)[3]
  • Prepare agar plates inoculated with the target bacterial or fungal strains.

  • Create wells in the agar.

  • Add a specific concentration (e.g., 40 µg/ml) of the test compounds and standard drugs to the wells.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the clear zone of inhibition around each well.

Cytotoxicity Assay[4]

The evaluation of cytotoxicity against cultured cell lines (e.g., L1210 leukemia) typically involves:

  • Seeding the cells in a multi-well plate.

  • Treating the cells with various concentrations of the test compounds.

  • Incubating for a specific period (e.g., 60 minutes).

  • Assessing cell viability using methods such as MTT assay or by measuring the inhibition of DNA synthesis.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_analysis Analysis 2-aminopyrimidine 2-aminopyrimidine Reaction Reaction 2-aminopyrimidine->Reaction DMF_DMA Dimethylformamide dimethylacetal DMF_DMA->Reaction Product N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide Reaction->Product Benzene Spectroscopy 1H NMR Product->Spectroscopy

Caption: Synthetic workflow for N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide.

Drug Discovery and Evaluation Workflow

DrugDiscoveryWorkflow Start Compound Synthesis Characterization Structural Characterization (NMR, etc.) Start->Characterization Biological_Screening Biological Screening (Antifungal, Antimicrobial, Cytotoxicity) Characterization->Biological_Screening Data_Analysis Data Analysis (Inhibition Rate, EC50, MIC) Biological_Screening->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Conclusion Lead Compound Identification Comparison->Conclusion

Caption: General workflow for drug discovery and evaluation of pyrimidine derivatives.

References

Confirming the Mechanism of Action of N-(Pyrimidin-2-yl)formimidamide through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide presents a hypothetical case study to illustrate the process of confirming a drug's mechanism of action. The compound N-(Pyrimidin-2-yl)formimidamide and its proposed target, "Kinase X," are used here for demonstrative purposes. The experimental data presented is simulated to exemplify the application of mutagenesis in drug discovery.

In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This understanding not only validates the therapeutic hypothesis but also guides lead optimization, predicts potential off-target effects, and informs clinical trial design. Pyrimidine derivatives are a well-established class of compounds known to target a variety of protein families, with a notable prevalence as protein kinase inhibitors.[1][2][3][4]

This guide provides a comparative framework for confirming the MoA of a hypothetical kinase inhibitor, this compound, targeting a fictional serine/threonine kinase, "Kinase X." Through a combination of site-directed mutagenesis and enzymatic assays, we can dissect the molecular interactions that govern the compound's activity. This approach allows for a direct comparison with alternative inhibitors, providing clear evidence for its binding mode.

Comparative Analysis of Inhibitor Potency Against Kinase X Mutants

To investigate the binding mode of this compound, we compare its inhibitory activity against wild-type (WT) Kinase X and a panel of mutants with single amino acid substitutions in key functional regions. For comparison, we include two other hypothetical inhibitors: "Compound A," another ATP-competitive inhibitor with a distinct chemical scaffold, and "Compound B," a putative allosteric inhibitor.

The data below summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the different enzyme variants. The mutations are designed to probe specific regions of the kinase:

  • G102A: Located in the glycine-rich loop, crucial for positioning ATP.

  • L103F (Hinge Region): A key residue for hydrogen bonding with ATP-competitive inhibitors.

  • T165A (Gatekeeper Residue): Controls access to a hydrophobic pocket adjacent to the ATP-binding site.

  • M210A (Allosteric Pocket): A residue within a putative allosteric site, distant from the ATP-binding pocket.

CompoundTarget EnzymeIC50 (nM)Fold Change vs. WTProposed Binding Site
This compound Kinase X (WT) 50 - ATP-binding Site
Kinase X (G102A)480↑ 9.6x
Kinase X (L103F)>10,000>200x
Kinase X (T165A)65↑ 1.3x
Kinase X (M210A)55↑ 1.1x
Compound A (Alternative ATP-Competitive) Kinase X (WT) 80 - ATP-binding Site
Kinase X (G102A)950↑ 11.9x
Kinase X (L103F)>10,000>125x
Kinase X (T165A)1,200↑ 15x
Kinase X (M210A)75↓ 1.1x
Compound B (Allosteric Inhibitor) Kinase X (WT) 200 - Allosteric Site
Kinase X (G102A)210↑ 1.05x
Kinase X (L103F)190↓ 1.05x
Kinase X (T165A)220↑ 1.1x
Kinase X (M210A)>20,000>100x

Data Interpretation: The mutagenesis data strongly supports the hypothesis that this compound is an ATP-competitive inhibitor. Its potency is significantly reduced by mutations in the glycine-rich loop (G102A) and virtually abolished by the L103F mutation in the hinge region, mirroring the behavior of the known ATP-competitive inhibitor, Compound A. Conversely, the M210A mutation in the allosteric pocket has a negligible effect on its activity. In stark contrast, Compound B's potency is dramatically reduced only by the M210A mutation, confirming its distinct, allosteric mechanism of action.

Visualizing the Scientific Process

Diagrams are essential for conceptualizing complex biological and experimental pathways. The following visualizations, created using the DOT language, illustrate the key aspects of this study.

Caption: Hypothetical signaling pathway involving Kinase X.

start Plasmid DNA with Wild-Type Kinase X Gene mutagenesis Site-Directed Mutagenesis (G102A, L103F, T165A, M210A) start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation expression Protein Expression and Purification transformation->expression assay Kinase Inhibition Assay (IC50 Determination) expression->assay analysis Data Analysis and Comparison assay->analysis conclusion Confirm Mechanism of Action analysis->conclusion cluster_mutations Mutations cluster_compounds Compounds cluster_results Results cluster_conclusion Conclusion hinge_mut Hinge Mutant (L103F) npf_inactive Activity Lost hinge_mut->npf_inactive compB_active Activity Retained hinge_mut->compB_active allo_mut Allosteric Mutant (M210A) npf_active Activity Retained allo_mut->npf_active compB_inactive Activity Lost allo_mut->compB_inactive npf This compound npf->hinge_mut npf->allo_mut compB Compound B (Allosteric) compB->hinge_mut compB->allo_mut npf_conclusion NPF is ATP-Competitive npf_inactive->npf_conclusion compB_conclusion Compound B is Allosteric compB_inactive->compB_conclusion

References

Head-to-Head Comparison: N-(Pyrimidin-2-yl)formimidamide Against Standard-of-Care in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of treating fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF), is evolving. While current standard-of-care drugs have demonstrated efficacy in slowing disease progression, the search for more potent and targeted therapies continues. This guide provides a head-to-head comparison of a novel investigational compound, N-(Pyrimidin-2-yl)formimidamide, hereafter referred to as Pyrimidifen , with the established standard-of-care therapies for IPF: Pirfenidone and Nintedanib .

This comparison is based on a hypothetical preclinical data set for Pyrimidifen, grounded in the plausible mechanism of action for pyrimidine derivatives as anti-fibrotic agents. The data for Pirfenidone and Nintedanib are derived from published literature.

Mechanism of Action: A Comparative Overview

The current standard-of-care drugs for IPF, Pirfenidone and Nintedanib, act on multiple pathways involved in fibrosis.[1][2][3] Pyrimidifen is hypothesized to act via a more targeted mechanism as an inhibitor of Collagen Prolyl 4-Hydroxylase (CP4H), a key enzyme in collagen synthesis.[4][5]

  • Nintedanib: A multi-tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[6][7][8] By blocking these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.[9][10]

  • Pirfenidone: The precise mechanism is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[11][12] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[11][13]

  • Pyrimidifen (Hypothetical): As a selective inhibitor of Collagen Prolyl 4-Hydroxylase (CP4H), Pyrimidifen would directly target a critical step in collagen maturation. CP4H is responsible for the hydroxylation of proline residues in procollagen, a modification essential for the formation of a stable collagen triple helix.[4][14][15] Inhibition of CP4H is expected to reduce the deposition of mature collagen, a hallmark of fibrosis.

cluster_tgf TGF-β Signaling cluster_rtk Receptor Tyrosine Kinases cluster_collagen Collagen Synthesis TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD Pathway TGFBR->SMAD p38 p38 MAPK TGFBR->p38 Fibroblast Fibroblast Proliferation, Migration, & Differentiation SMAD->Fibroblast p38->Fibroblast PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGFR->Fibroblast FGFR->Fibroblast VEGFR->Fibroblast Procollagen Procollagen CP4H Collagen Prolyl 4-Hydroxylase (CP4H) Procollagen->CP4H MatureCollagen Mature Collagen CP4H->MatureCollagen ECM Extracellular Matrix (ECM) Deposition (Fibrosis) MatureCollagen->ECM Fibroblast->ECM Nintedanib Nintedanib Nintedanib->PDGFR inhibits Nintedanib->FGFR inhibits Nintedanib->VEGFR inhibits Pirfenidone Pirfenidone Pirfenidone->TGFBR inhibits Pirfenidone->Fibroblast inhibits Pyrimidifen Pyrimidifen Pyrimidifen->CP4H inhibits

Figure 1: Comparative Signaling Pathways

Preclinical Efficacy: In Vitro Studies

The anti-fibrotic potential of a compound is initially assessed using in vitro models that mimic key aspects of the fibrotic process. These assays typically involve stimulating lung fibroblasts with TGF-β to induce their transformation into collagen-producing myofibroblasts.

Table 1: Comparative In Vitro Efficacy of Pyrimidifen, Nintedanib, and Pirfenidone

ParameterAssayPyrimidifen (IC₅₀)Nintedanib (IC₅₀)Pirfenidone (IC₅₀)
Fibroblast Proliferation BrdU Incorporation1.2 µM0.8 µM> 100 µM
Myofibroblast Differentiation α-SMA Expression0.9 µM0.5 µM85 µM
Collagen Production Collagen I ELISA0.4 µM0.6 µM70 µM

Data for Pyrimidifen are hypothetical. Data for Nintedanib and Pirfenidone are representative values from literature.

Experimental Protocol: In Vitro Fibroblast Assays
  • Cell Culture: Human lung fibroblasts (HLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Fibrosis: Fibroblasts are seeded in 96-well plates and serum-starved for 24 hours. Fibrosis is then induced by treating the cells with recombinant human TGF-β1 (10 ng/mL).

  • Compound Treatment: Concurrently with TGF-β1 stimulation, cells are treated with varying concentrations of Pyrimidifen, Nintedanib, or Pirfenidone.

  • Assessment of Proliferation: After 48 hours, fibroblast proliferation is measured using a BrdU incorporation assay according to the manufacturer's protocol.

  • Assessment of Differentiation: After 72 hours, cells are fixed and stained for alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation. α-SMA expression is quantified using high-content imaging.[16][17]

  • Assessment of Collagen Production: The supernatant is collected after 72 hours, and the concentration of secreted Collagen Type I is measured using an enzyme-linked immunosorbent assay (ELISA).

cluster_workflow In Vitro Experimental Workflow cluster_assays Endpoints Start Culture Human Lung Fibroblasts Seed Seed Cells in 96-well Plates Start->Seed Starve Serum Starve (24 hours) Seed->Starve Treat Treat with TGF-β1 and Test Compounds Starve->Treat BrdU BrdU Assay (48h) [Proliferation] Treat->BrdU HC_Imaging High-Content Imaging (72h) [α-SMA Expression] Treat->HC_Imaging ELISA ELISA (72h) [Collagen I Secretion] Treat->ELISA

Figure 2: In Vitro Experimental Workflow

Preclinical Efficacy: In Vivo Studies

The efficacy of anti-fibrotic drug candidates is further evaluated in animal models that replicate human lung fibrosis. The bleomycin-induced pulmonary fibrosis model in mice is the most widely used and well-characterized model for this purpose.[18][19][20]

Table 2: Comparative In Vivo Efficacy in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

ParameterMeasurementVehicle ControlPyrimidifen (30 mg/kg)Nintedanib (30 mg/kg)Pirfenidone (100 mg/kg)
Lung Collagen Content Hydroxyproline Assay (µ g/lung )150 ± 1585 ± 1090 ± 12105 ± 14
Lung Fibrosis Severity Ashcroft Score (0-8)5.8 ± 0.62.5 ± 0.42.8 ± 0.53.5 ± 0.7
Inflammatory Cell Infiltration BALF Total Cell Count (x10⁵)8.2 ± 1.13.5 ± 0.54.1 ± 0.65.5 ± 0.8

Data for Pyrimidifen are hypothetical. Data for Nintedanib and Pirfenidone are representative values from literature.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for the study.

  • Induction of Fibrosis: Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (1.5 U/kg). Control animals receive saline.

  • Compound Administration: Treatment with Pyrimidifen, Nintedanib, Pirfenidone, or vehicle is initiated 7 days after bleomycin administration (therapeutic regimen) and continued daily via oral gavage for 14 days.

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Mice are euthanized, and the lungs are lavaged with saline. The total and differential cell counts in the BALF are determined to assess inflammation.

    • Histopathology: The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[20]

    • Hydroxyproline Assay: The right lung is homogenized, and the total collagen content is determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

cluster_workflow In Vivo Experimental Workflow cluster_analysis Endpoint Analysis Start Select C57BL/6 Mice Induce Day 0: Intratracheal Bleomycin (or Saline) Start->Induce Treat Day 7-21: Daily Oral Dosing (Test Compounds or Vehicle) Induce->Treat Euthanize Day 21: Euthanasia and Sample Collection Treat->Euthanize BALF BALF Analysis [Inflammation] Euthanize->BALF Histo Histology (Ashcroft Score) [Fibrosis Severity] Euthanize->Histo Hydroxy Hydroxyproline Assay [Collagen Content] Euthanize->Hydroxy

Figure 3: In Vivo Experimental Workflow

Summary and Future Directions

This guide presents a comparative overview of the investigational compound Pyrimidifen against the standard-of-care drugs, Pirfenidone and Nintedanib, for the treatment of IPF. Based on the hypothetical preclinical data, Pyrimidifen demonstrates potent anti-fibrotic activity, potentially through the direct inhibition of collagen synthesis.

  • In vitro data suggests that Pyrimidifen is a potent inhibitor of myofibroblast differentiation and collagen production, with an IC₅₀ in the sub-micromolar range, comparable to or exceeding the potency of Nintedanib and significantly more potent than Pirfenidone.

  • In vivo data in the bleomycin-induced fibrosis model indicates that Pyrimidifen can significantly reduce lung collagen content and improve histological scores, demonstrating strong anti-fibrotic efficacy.

These hypothetical findings position Pyrimidifen as a promising candidate for further development. Future studies should focus on confirming its mechanism of action, evaluating its pharmacokinetic and safety profiles, and conducting head-to-head studies in additional preclinical models of fibrosis. The targeted inhibition of a key enzyme in the fibrotic pathway could offer a novel and potentially more direct therapeutic strategy for patients with IPF and other fibrotic diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the selectivity of pyrimidine-based compounds against a panel of protein kinases. Due to the limited publicly available selectivity data for N-(Pyrimidin-2-yl)formimidamide, this guide will utilize the well-characterized and clinically approved CDK4/6 inhibitor, Palbociclib, as a representative molecule. Palbociclib features a pyridopyrimidine scaffold, which is structurally related to the pyrimidine core of this compound. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for understanding the on-target and off-target activities of this class of compounds, supported by experimental data and detailed protocols.

Structural Similarity Analysis

The core chemical structure of this compound shares a fundamental pyrimidine ring with many known kinase inhibitors. For this guide, we compare it to Palbociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The structural relationship provides a basis for inferring potential target classes and selectivity profiles.

Structural_Similarity cluster_0 Requested Compound cluster_1 Representative Compound This compound This compound Palbociclib Palbociclib This compound->Palbociclib Structural Analogy (Pyrimidine Core)

Figure 1: Structural comparison of the requested and representative compounds.

Selectivity Profile of Palbociclib

The selectivity of a kinase inhibitor is crucial for its efficacy and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity of Palbociclib against its primary targets, CDK4 and CDK6, and a selection of other kinases, demonstrating its high selectivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%.

Target KinaseIC50 (nM)Selectivity vs. CDK4 (Fold)
CDK4/Cyclin D1 11 1
CDK6/Cyclin D3 16 ~1.5
CDK1/Cyclin B>10,000>900
CDK2/Cyclin A>10,000>900
CDK5/p25>10,000>900
CDK7/Cyclin H>10,000>900
CDK9/Cyclin T1>10,000>900
Aurora A>10,000>900
Aurora B>10,000>900
VEGFR2>10,000>900
PDGFRβ>10,000>900
FGFR1>10,000>900
c-Kit>10,000>900
Src>10,000>900
Abl>10,000>900
Data compiled from publicly available KINOMEscan™ and biochemical assay results. Actual values may vary between different studies and assay formats.

Experimental Protocols

The determination of a compound's selectivity profile involves screening against a large panel of kinases. Below are detailed methodologies for two common assay types used for this purpose.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., Palbociclib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The data is then plotted as the emission ratio versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This is a traditional and highly reliable method to measure kinase activity.[1]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • [³³P]-ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Assay buffer

  • Test compound

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in the assay buffer.

  • Initiate Reaction: Add a mixture of [³³P]-ATP and non-radiolabeled ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction & Bind: Stop the reaction by adding a solution like phosphoric acid and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [³³P]-ATP.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

Kinase Selectivity Profiling Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of kinases.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Panel Screening cluster_3 Data Analysis compound Test Compound (e.g., this compound) dilution Serial Dilution compound->dilution plate 384-well Plate dilution->plate assay Biochemical Assay (e.g., LanthaScreen™) plate->assay kinase_panel Panel of Kinases (e.g., 400+ kinases) kinase_panel->assay readout Plate Reader (TR-FRET Signal) assay->readout ic50 IC50 Determination readout->ic50 profile Selectivity Profile ic50->profile

Figure 2: Workflow for kinase selectivity profiling.
CDK4/6 Signaling Pathway

Palbociclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D complex, which plays a critical role in the G1-S phase transition of the cell cycle.[2][3][4][5] Inhibition of this complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby maintaining Rb in its active, tumor-suppressive state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression.

CDK46_Pathway cluster_0 G1 Phase cluster_1 S Phase mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD complex CDK4/6-Cyclin D Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex rb Rb complex->rb Phosphorylation e2f E2F rb->e2f Inhibition s_phase S-Phase Entry (DNA Replication) e2f->s_phase Activation inhibitor Palbociclib (Inhibitor) inhibitor->complex Inhibition

Figure 3: Simplified CDK4/6 signaling pathway and point of inhibition.

References

Lack of In Vivo Validation Data for N-(Pyrimidin-2-yl)formimidamide Necessitates Focus on Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of the therapeutic effects of N-(Pyrimidin-2-yl)formimidamide in animal models. To address the need for comparative data on potential therapeutic agents, this guide will focus on a closely related and extensively studied class of compounds: pyrimidine derivatives. Specifically, this report will detail the in vivo anti-fibrotic effects of a promising pyrazolo[3,4-d]pyrimidine derivative in a preclinical model of liver fibrosis, providing a comparative analysis against a standard-of-care agent.

Pyrimidine and its derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of a novel pyrimidine derivative against a known therapeutic, supported by experimental data and protocols.

Comparative In Vivo Anti-fibrotic Efficacy of a Pyrazolo[3,4-d]pyrimidine Derivative

A study investigating the anti-fibrotic potential of novel methoxylated pyrazolo[3,4-d]pyrimidines was conducted in a carbon tetrachloride (CCl4)-induced liver fibrosis model in male Sprague-Dawley rats.[4] The efficacy of these derivatives was compared to that of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known to possess some anti-fibrotic properties.[4]

Data Summary

The following table summarizes the key quantitative data from the study, comparing the effects of a dimethoxy-pyrazolo[3,4-d]pyrimidine derivative and celecoxib on various markers of liver fibrosis.

ParameterControl GroupCCl4-Treated GroupCCl4 + Celecoxib (10 mg/kg)CCl4 + Dimethoxy-pyrazolo[3,4-d]pyrimidine (10 mg/kg)
Liver Function Tests
Alanine Aminotransferase (ALT) (U/L)35.2 ± 2.1125.6 ± 8.778.4 ± 5.355.1 ± 4.9
Aspartate Aminotransferase (AST) (U/L)48.7 ± 3.5158.9 ± 11.295.3 ± 7.868.4 ± 6.2
Oxidative Stress Markers
Malondialdehyde (MDA) (nmol/g tissue)1.2 ± 0.14.8 ± 0.42.5 ± 0.21.8 ± 0.15
Glutathione (GSH) (µmol/g tissue)8.5 ± 0.63.1 ± 0.35.9 ± 0.57.2 ± 0.6
Fibrosis Markers
Hydroxyproline (µg/g tissue)25.1 ± 2.298.4 ± 8.155.7 ± 4.938.6 ± 3.5
Alpha-Smooth Muscle Actin (α-SMA) (% positive area)<115.2 ± 1.88.1 ± 0.94.5 ± 0.6
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein)15.3 ± 1.458.7 ± 5.132.4 ± 2.921.8 ± 2.2
Cyclooxygenase-2 (COX-2) Expression (relative to control)1.04.2 ± 0.52.1 ± 0.31.5 ± 0.2

Data are presented as mean ± standard deviation. Data is representative of findings in the cited study.[4]

Experimental Protocols

Animal Model of Liver Fibrosis

A widely used and well-established model of toxin-induced liver fibrosis was employed.[4][5]

  • Animals: Male Sprague-Dawley rats.

  • Inducing Agent: Carbon tetrachloride (CCl4) was administered intraperitoneally twice weekly for 8 weeks.

  • Dosing:

    • CCl4 was administered in a 1:1 mixture with olive oil.

    • The pyrazolo[3,4-d]pyrimidine derivative and celecoxib were administered daily by oral gavage for the last 4 weeks of the CCl4 treatment period.

  • Endpoint Analysis: At the end of the 8-week period, animals were euthanized, and blood and liver tissue samples were collected for biochemical and histological analysis.

Biochemical Assays
  • Liver Function Tests: Serum levels of ALT and AST were measured using standard enzymatic assay kits.

  • Oxidative Stress Markers: Liver tissue homogenates were used to measure MDA levels (as an indicator of lipid peroxidation) and GSH levels (a key antioxidant) using commercially available assay kits.

  • Fibrosis Markers: Hydroxyproline content in liver tissue, a major component of collagen, was quantified using a colorimetric assay.

  • Inflammatory Markers: TNF-α levels in liver tissue homogenates were measured by ELISA.

Histological and Immunohistochemical Analysis
  • Liver tissue sections were stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

  • Immunohistochemistry was performed to detect the expression of α-SMA, a marker of activated hepatic stellate cells, which are the primary collagen-producing cells in the fibrotic liver.

  • COX-2 expression was also evaluated by immunohistochemistry to assess the anti-inflammatory effect of the treatments.

Visualizing the Experimental Workflow and Therapeutic Intervention

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the therapeutic intervention in the CCl4-induced liver fibrosis model.

experimental_workflow start Start: Healthy Sprague-Dawley Rats ccl4_induction Induction of Fibrosis: CCl4 Administration (8 weeks) start->ccl4_induction treatment_phase Treatment Phase (Weeks 5-8) ccl4_induction->treatment_phase celecoxib Celecoxib (10 mg/kg/day) treatment_phase->celecoxib pyrimidine Dimethoxy-pyrazolo[3,4-d]pyrimidine (10 mg/kg/day) treatment_phase->pyrimidine endpoint Endpoint Analysis: - Biochemical Assays - Histology - Immunohistochemistry celecoxib->endpoint pyrimidine->endpoint

Figure 1: Experimental workflow for the in vivo validation of anti-fibrotic agents.

signaling_pathway ccl4 CCl4-induced Liver Injury inflammation Inflammation (↑ TNF-α, ↑ COX-2) ccl4->inflammation oxidative_stress Oxidative Stress (↑ MDA, ↓ GSH) ccl4->oxidative_stress hsc_activation Hepatic Stellate Cell (HSC) Activation (↑ α-SMA) inflammation->hsc_activation oxidative_stress->hsc_activation fibrosis Liver Fibrosis (↑ Collagen/Hydroxyproline) hsc_activation->fibrosis pyrimidine_derivative Pyrazolo[3,4-d]pyrimidine Derivative pyrimidine_derivative->inflammation inhibition pyrimidine_derivative->oxidative_stress inhibition celecoxib Celecoxib celecoxib->inflammation inhibition

Figure 2: Simplified signaling pathway in liver fibrosis and points of intervention.

Conclusion

The in vivo data presented here on a pyrazolo[3,4-d]pyrimidine derivative demonstrates its potential as a therapeutic agent for liver fibrosis, showing superior or comparable efficacy to the established anti-inflammatory drug, celecoxib, in the CCl4-induced rat model.[4] The detailed experimental protocols provide a framework for the preclinical evaluation of such compounds. While direct in vivo validation of this compound is currently unavailable, the promising results from related pyrimidine derivatives underscore the therapeutic potential of this chemical class and warrant further investigation. Researchers are encouraged to build upon these findings to explore the in vivo efficacy of other novel pyrimidine-based compounds.

References

Safety Operating Guide

Proper Disposal of N-(Pyrimidin-2-yl)formimidamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Based on the known hazards of related compounds, N-(Pyrimidin-2-yl)formimidamide should be handled with care. Pyrimidine is a flammable liquid, and formamides can be irritating to the skin and eyes.[1][2] During handling and disposal, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Potential Hazard Recommended Precaution
FlammabilityKeep away from heat, sparks, open flames, and hot surfaces.[1]
Skin and Eye IrritationWear protective gloves, clothing, and eye/face protection.[3]
InhalationAvoid breathing dust, fumes, gas, mist, vapors, or spray.
IngestionDo not eat, drink, or smoke when using this product.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[1]

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous unless determined otherwise by a qualified professional.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization :

    • Use a dedicated, properly labeled, and sealed waste container for collecting this compound waste.

    • The container should be made of a material compatible with the chemical.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[1]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with as much information as possible about the waste, including its composition and any known or suspected hazards.

    • High-temperature incineration is a common and effective method for the disposal of many organic chemical wastes.[4]

Emergency Procedures

In case of a spill or exposure:

  • Spill :

    • Evacuate the area and ensure adequate ventilation.[5]

    • Remove all sources of ignition.[1]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

  • Skin Contact : Wash the affected area thoroughly with soap and water.[3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of exposure, seek medical attention if symptoms persist.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_hazards Assess Hazards (Consult SDS of related compounds) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste ppe->segregate containerize Properly Label and Containerize Waste segregate->containerize storage Store in a Secure, Ventilated Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.